molecular formula C3H5ClO4S B1589117 Methyl (chlorosulfonyl)acetate CAS No. 56146-83-9

Methyl (chlorosulfonyl)acetate

Cat. No.: B1589117
CAS No.: 56146-83-9
M. Wt: 172.59 g/mol
InChI Key: YBIPZPBGAGTBGK-UHFFFAOYSA-N
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Description

Methyl (chlorosulfonyl)acetate is a useful research compound. Its molecular formula is C3H5ClO4S and its molecular weight is 172.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chlorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIPZPBGAGTBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465718
Record name methyl (chlorosulfonyl)acetate
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Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56146-83-9
Record name methyl (chlorosulfonyl)acetate
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Record name Methyl (chlorosulfonyl)acetate
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Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl (chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl (chlorosulfonyl)acetate, a reactive compound utilized in the synthesis of sulfonamides and other biologically relevant molecules. We delve into the theoretical basis for the observed spectral data, grounded in the molecule's electronic structure, and provide a field-proven, step-by-step protocol for acquiring high-fidelity NMR data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to obtain and interpret NMR data for this and structurally related compounds.

Introduction: The Structural Identity of this compound

This compound (C₃H₅ClO₄S) is a bifunctional reagent featuring both an ester and a reactive sulfonyl chloride group.[1] Its utility in organic synthesis, particularly in the formation of novel sulfonamides, necessitates unambiguous structural characterization. NMR spectroscopy serves as the primary tool for confirming its identity, assessing purity, and studying its reactivity. The distinct electronic environments within the molecule give rise to a simple yet informative NMR fingerprint, which, when correctly interpreted, provides definitive structural confirmation. This guide will dissect the ¹H and ¹³C NMR spectra, explaining the causality behind the observed chemical shifts and multiplicities, and will establish a robust experimental framework for reproducible data acquisition.

Molecular Structure and Predicted NMR Signatures

To comprehend the NMR spectra, one must first analyze the molecular structure and identify the electronically distinct nuclei.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The molecule possesses three unique carbon environments and two unique proton environments:

  • Proton Environments:

    • The two protons on the methylene carbon (C²), adjacent to both the carbonyl and sulfonyl chloride groups.

    • The three protons on the methoxy carbon (C³).

  • Carbon Environments:

    • The carbonyl carbon (C¹).

    • The methylene carbon (C²).

    • The methoxy carbon (C³).

Due to the absence of adjacent, non-equivalent protons, all signals in the ¹H NMR spectrum are predicted to be singlets.

¹H NMR Spectral Data and In-depth Interpretation

The ¹H NMR spectrum provides a clear and simple confirmation of the molecule's proton framework.

Experimental Data Summary

The following table summarizes the typical ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃).[1]

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (Methylene)~4.4Singlet2H
-OCH₃ (Methoxy)~3.9Singlet3H
Analysis of Spectral Features
  • Chemical Shifts: The positions of the signals (chemical shifts) are highly informative.

    • Methylene Protons (-CH₂- at ~4.4 ppm): These protons are positioned between two powerful electron-withdrawing groups: the carbonyl group of the ester and the chlorosulfonyl group. This dual deshielding effect significantly shifts the signal downfield. The sulfonyl chloride group, in particular, exerts a strong inductive effect, drawing electron density away from the adjacent methylene group and reducing the shielding experienced by its protons.[2]

    • Methoxy Protons (-OCH₃ at ~3.9 ppm): The methyl protons of the ester group appear at a chemical shift typical for methyl esters. They are deshielded by the adjacent oxygen atom, but to a lesser extent than the methylene protons.

  • Multiplicity: Both signals appear as sharp singlets. This is because there are no protons on adjacent carbon atoms, meaning no spin-spin coupling occurs. This lack of coupling is a key identifying feature of the spectrum.

  • Integration: The relative areas under the two peaks are in a 2:3 ratio, corresponding perfectly to the two methylene protons and the three methoxy protons, respectively. This integration data provides quantitative confirmation of the proton count in each unique environment.

¹³C NMR Spectral Data and In-depth Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the three unique carbon environments in the molecule.

Experimental Data Summary
Assigned CarbonChemical Shift (δ, ppm)
>C=O (Carbonyl, C¹)~163
-CH₂- (Methylene, C²)~65
-OCH₃ (Methoxy, C³)~54

Note: These are typical values; exact shifts can vary slightly with concentration and specific instrument conditions.

Analysis of Spectral Features
  • Carbonyl Carbon (>C=O at ~163 ppm): The carbonyl carbon of the ester is significantly deshielded and appears far downfield, which is a characteristic feature of sp²-hybridized carbons bonded to two electronegative oxygen atoms.

  • Methylene Carbon (-CH₂- at ~65 ppm): Similar to its protons, the methylene carbon is strongly deshielded by the adjacent carbonyl and chlorosulfonyl groups, causing it to appear further downfield than a typical aliphatic carbon.

  • Methoxy Carbon (-OCH₃ at ~54 ppm): This signal is found in the expected region for an ester methoxy group, deshielded by the single bond to the ester oxygen.

Field-Proven Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a systematic approach to sample preparation and instrument setup. This protocol is designed to be a self-validating system, ensuring data integrity.

Experimental Workflow Diagram

NMR_Workflow cluster_Prep 1. Sample Preparation cluster_Setup 2. Spectrometer Setup cluster_Acq 3. Data Acquisition cluster_Proc 4. Data Processing A Weigh ~10-20 mg of This compound B Dissolve in ~0.6 mL CDCl₃ containing 0.03% TMS A->B C Transfer to 5 mm NMR tube B->C D Insert sample and lock on deuterium signal of CDCl₃ C->D E Optimize magnetic field homogeneity (Shimming) D->E F Tune and match probe for ¹H and ¹³C frequencies E->F G Acquire ¹H Spectrum (e.g., zg30 pulse program) F->G H Acquire ¹³C Spectrum (e.g., zgpg30 with proton decoupling) G->H I Apply Fourier Transform H->I J Phase correction and baseline correction I->J K Calibrate spectrum to TMS (0.00 ppm) J->K L Integrate ¹H signals and pick peaks for ¹H and ¹³C K->L

Caption: Standard operational workflow for acquiring NMR spectra of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for resolution and avoiding contaminants. This compound is moisture-sensitive; handling should be performed under an inert atmosphere (e.g., in a glovebox or using dry solvents and glassware) to prevent hydrolysis.

    • Protocol:

      • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

      • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual signal.[3]

      • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]

      • Cap the vial and gently agitate until the sample is fully dissolved.

      • Transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette.

  • Instrument Setup (on a standard 400 MHz or 500 MHz spectrometer):

    • Rationale: Locking and shimming ensure the magnetic field is stable and homogeneous across the sample volume, which is essential for achieving sharp lines and high resolution.

    • Protocol:

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

      • Execute an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed sample will show a sharp, symmetric solvent peak.

      • Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity and efficient power transfer.

  • ¹H NMR Spectrum Acquisition:

    • Rationale: The chosen parameters balance signal-to-noise with experiment time and ensure quantitative accuracy.

    • Protocol:

      • Pulse Program: Use a standard 30° pulse program (e.g., Bruker's zg30). A smaller flip angle allows for a shorter relaxation delay.[5]

      • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

      • Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate digitization of the resulting signal (FID).[5]

      • Relaxation Delay (D1): A delay of 1.5-2 seconds is typically sufficient. For highly quantitative results, the delay should be at least 5 times the longest T₁ relaxation time.[6]

      • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Spectrum Acquisition:

    • Rationale: ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, necessitating more scans and proton decoupling to achieve good signal-to-noise and simplify the spectrum.

    • Protocol:

      • Pulse Program: Use a standard 30° pulse program with proton decoupling (e.g., Bruker's zgpg30).

      • Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

      • Number of Scans (NS): A higher number of scans (e.g., 512 to 1024) is required to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • Rationale: Standard processing steps convert the raw data (FID) into an interpretable spectrum.

    • Protocol:

      • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) and perform a Fourier Transform.

      • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

      • Apply a baseline correction algorithm.

      • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (or the residual CDCl₃ signal to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

      • Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward and highly characteristic. The ¹H spectrum is defined by two downfield singlets at approximately 4.4 and 3.9 ppm with a 2:3 integration ratio. The ¹³C spectrum displays three distinct signals corresponding to the carbonyl, methylene, and methoxy carbons. The significant deshielding observed, particularly for the methylene group, is a direct consequence of the powerful inductive effects of the adjacent carbonyl and chlorosulfonyl moieties. By following the robust experimental protocol outlined in this guide, researchers can reliably obtain and interpret high-fidelity NMR data, ensuring the unambiguous structural verification of this important synthetic reagent.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantification via 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link]

  • University of Missouri-St. Louis. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility. Available at: [Link]

  • SpectraBase. (n.d.). This compound. Wiley. Available at: [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

  • University of Calgary. (n.d.). Notes on NMR Solvents. Available at: [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Chemical Instrumentation Center. Available at: [Link]

Sources

A Technical Guide to the Computational Analysis of Methyl (chlorosulfonyl)acetate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (chlorosulfonyl)acetate is a versatile bifunctional reagent of significant interest in synthetic chemistry, particularly in the construction of novel sulfonamide and sulfonate ester scaffolds for pharmaceutical and agrochemical applications.[[“]] Its reactivity is governed by the interplay of two key functional groups: a highly electrophilic sulfonyl chloride and an ester moiety. A profound understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel molecular architectures. This technical guide provides an in-depth exploration of the computational analysis of this compound's reaction mechanisms, offering a synergistic blend of theoretical principles and practical insights for researchers in the field.

Introduction: The Chemical Persona of this compound

This compound, with the chemical formula C₃H₅ClO₄S, is a reactive compound utilized in the synthesis of various biologically active molecules, including sultam analogs and sulfonamides.[[“]] The molecule's utility stems from the presence of a sulfonyl chloride group attached to an acetate moiety, rendering it susceptible to nucleophilic attack at the sulfur center.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 172.59 g/mol [2]
Appearance White powder or liquid[[“]]
Storage Store in an inert atmosphere at 2-8°C[[“]]
Hazards Causes severe skin burns and eye damage[[“]]

The inherent reactivity of the sulfonyl chloride group makes this compound a valuable building block, but also necessitates careful handling and a detailed understanding of its reaction pathways to ensure selective and efficient transformations.

Core Reaction Mechanisms: A Computational Perspective

The principal reactions of this compound involve the nucleophilic substitution at the sulfonyl sulfur atom. Common nucleophiles include primary and secondary amines (leading to sulfonamides) and alcohols (leading to sulfonate esters). While specific computational studies exclusively focused on this compound are not extensively available in public literature, the reaction mechanisms can be reliably inferred from extensive theoretical studies on analogous sulfonyl chlorides.

The reaction with a nucleophile (Nu) is generally proposed to proceed through a nucleophilic addition-elimination mechanism .

G cluster_0 Reaction Pathway Reactants This compound + Nucleophile (Nu-H) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Addition Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Chloride Elimination) Intermediate->TS2 Elimination Products Substituted Product + HCl TS2->Products

Figure 1: Generalized nucleophilic addition-elimination pathway for this compound.

Reaction with Amines: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of a diverse array of sulfonamides. This transformation is crucial in drug discovery, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents.

The mechanism involves the initial attack of the amine's lone pair of electrons on the electrophilic sulfur atom, leading to a tetrahedral intermediate. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom to yield the stable sulfonamide product.

Reaction with Alcohols: Formation of Sulfonate Esters

Similarly, the reaction with alcohols proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfonyl sulfur. This results in the formation of a sulfonate ester, another important functional group in organic synthesis. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

A Practical Guide to Computational Workflow

To elucidate the intricate details of these reaction mechanisms, a robust computational workflow employing Density Functional Theory (DFT) is indispensable. DFT has proven to be a powerful tool for investigating reaction pathways, transition states, and the electronic properties of molecules.

G cluster_workflow Computational Workflow Start Define Reactants and Products GeomOpt Geometry Optimization (e.g., B3LYP/6-31G*) Start->GeomOpt FreqCalc Frequency Calculation (Confirm Minima/TS) GeomOpt->FreqCalc TS_Search Transition State Search (e.g., QST2/3, Berny) GeomOpt->TS_Search TS_Search->FreqCalc IRC Intrinsic Reaction Coordinate (IRC) (Connect TS to Reactants/Products) TS_Search->IRC Energy_Profile Construct Reaction Energy Profile IRC->Energy_Profile Analysis Analyze Electronic Structure (NBO, Mulliken Charges) Energy_Profile->Analysis

Figure 2: A typical DFT workflow for studying reaction mechanisms.

Step-by-Step Computational Protocol
  • Model System Definition: Define the reactants, products, and any relevant solvent molecules. For instance, to study the reaction with methylamine, the system would consist of this compound and CH₃NH₂.

  • Geometry Optimization: Perform geometry optimizations of all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface. A common and reliable level of theory for such systems is the B3LYP functional with a 6-31G* basis set.

  • Frequency Calculations: Conduct frequency calculations for all optimized structures. This is a critical step to:

    • Confirm that reactants, intermediates, and products are true minima on the potential energy surface (zero imaginary frequencies).

    • Verify that transition state structures correspond to first-order saddle points (one imaginary frequency).

    • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Transition State (TS) Searching: Locate the transition state structures connecting reactants to intermediates and intermediates to products. Methods like Quadratic Synchronous Transit (QST2/QST3) or the Berny optimization algorithm are commonly employed.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state geometry. This analysis confirms that the located transition state correctly connects the desired reactants and products on the reaction pathway.

  • Energy Profile Construction: Construct a reaction energy profile by plotting the relative energies (including ZPVE corrections) of all stationary points along the reaction coordinate. This provides crucial information about the activation energies and reaction thermodynamics.

  • Electronic Structure Analysis: Analyze the electronic structure of the reactants, transition states, and intermediates to gain deeper mechanistic insights. Techniques such as Natural Bond Orbital (NBO) analysis can reveal charge distribution and orbital interactions.

Anticipated Computational Results and Mechanistic Insights

While specific energetic data for this compound reactions require dedicated computational studies, we can anticipate the following general outcomes based on related systems:

Reaction ParameterExpected Computational FindingRationale
Activation Energy (vs. Amine) Relatively lowThe high electrophilicity of the sulfonyl sulfur and the strong nucleophilicity of amines facilitate the reaction.
Activation Energy (vs. Alcohol) Higher than with aminesAlcohols are generally weaker nucleophiles than amines, leading to a higher energy barrier for the initial attack.
Reaction Enthalpy ExothermicThe formation of strong S-N or S-O bonds and the release of HCl typically result in a net release of energy.
Transition State Geometry Distorted trigonal bipyramidalThe sulfur atom in the transition state is expected to adopt a geometry intermediate between the tetrahedral reactant and the tetrahedral intermediate.

These computational predictions can be invaluable for experimental chemists, providing a rational basis for catalyst selection, solvent choice, and temperature optimization.

Representative Experimental Protocols

The following are generalized, self-validating protocols for the synthesis of sulfonamides and sulfonate esters from this compound. These should be adapted and optimized for specific substrates.

General Protocol for Sulfonamide Synthesis
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for Sulfonate Ester Synthesis
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).

  • Addition of Electrophile: Cool the solution to 0 °C. Add this compound (1.1 eq.) portion-wise or as a solution in the same solvent.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl (to remove excess base), followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting sulfonate ester by flash column chromatography.

Conclusion and Future Directions

The computational analysis of this compound reaction mechanisms provides a powerful lens through which to understand and predict its chemical behavior. While this guide has outlined the fundamental principles and a practical workflow based on analogous systems, there remains a clear need for dedicated computational studies on this specific reagent. Future research should focus on:

  • Solvent Effects: Investigating the explicit role of solvent molecules in stabilizing transition states and intermediates.

  • Catalysis: Exploring the potential for organocatalysis or metal catalysis to enhance reaction rates and selectivity.

  • Substrate Scope: Systematically studying the effect of different amine and alcohol nucleophiles on the reaction energetics.

By integrating computational modeling with experimental validation, the scientific community can continue to unlock the full synthetic potential of this compound and its derivatives in the development of novel and impactful chemical entities.

References

  • Progress in the Electrochemical Reactions of Sulfonyl Compounds - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]

  • Reactions of Acyl Chlorides with Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved January 5, 2026, from [Link]

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (2023, January 22). Retrieved January 5, 2026, from [Link]

  • Computational modeling and molecular dynamics studies of methyl sulfonyl acetate derivatives as potent SmTGR inhibitors: insights into binding interactions - Taylor & Francis Online. (n.d.). Retrieved January 5, 2026, from [Link]

  • Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives - The Journal of Organic Chemistry. (2005, June 28). Retrieved January 5, 2026, from [Link]

  • Mild and General Method for the Synthesis of Sulfonamides - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Retrieved January 5, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Modern Approach to the Synthesis of Biologically Active Sulfonamides Using Methyl (chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This document provides a comprehensive guide to the synthesis of biologically active sulfonamides utilizing methyl (chlorosulfonyl)acetate, a versatile and efficient sulfonylating agent. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for synthesis, and discuss the critical parameters influencing reaction outcomes. This guide is designed to equip researchers with the practical knowledge to effectively employ this compound in the synthesis of novel sulfonamide-based drug candidates.

Introduction: The Enduring Significance of Sulfonamides in Drug Discovery

Sulfonamides (-SO₂NHR) are a critical class of compounds in pharmacology, exhibiting a broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibition, antiviral, and anticancer properties.[3][4][5] The initial discovery of sulfonamide-containing antibacterial drugs marked a turning point in medicine.[1] Today, the sulfonamide moiety continues to be a privileged scaffold in the design of new therapeutic agents.[6]

The classical and most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[7][8] this compound offers a reactive and readily available source of the sulfonyl group, enabling the synthesis of a diverse range of N-substituted sulfonamides.

The Reagent: this compound

This compound is a bifunctional molecule containing a reactive chlorosulfonyl group and a methyl ester. The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the sulfur atom in the chlorosulfonyl moiety, making it highly susceptible to nucleophilic attack by amines.

Chemical Structure:

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the chlorosulfonyl group. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond.

digraph "Sulfonamide Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagents [label="this compound + Amine (R-NH₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Tetrahedral Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="N-Substituted Sulfonamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; hcl [label="HCl", shape=plaintext];

reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Chloride Elimination"]; intermediate -> hcl [label="Proton Transfer"]; }

Figure 1: General mechanism for sulfonamide synthesis.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Sulfonamides

This protocol provides a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted sulfonamide.

Materials and Reagents
  • This compound

  • Primary or secondary amine of interest

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Safety Precautions
  • This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

  • Amines can be toxic and volatile. Handle with care in a well-ventilated area.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and a tertiary amine base (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM).

  • Addition of Sulfonylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

digraph "Sulfonamide Synthesis Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#EA4335"]; setup [label="Dissolve Amine and Base in Anhydrous Solvent"]; addition [label="Add this compound at 0°C"]; reaction [label="Stir at Room Temperature (2-24h)"]; workup [label="Aqueous Work-up\n(Wash with HCl, NaHCO₃, Brine)"]; purification [label="Dry, Concentrate, and Purify\n(Recrystallization or Chromatography)"]; end [label="End", shape=ellipse, fillcolor="#34A853"];

start -> setup; setup -> addition; addition -> reaction; reaction -> workup; workup -> purification; purification -> end; }

Figure 2: Experimental workflow for sulfonamide synthesis.

Key Reaction Parameters and Optimization

The success of the sulfonamide synthesis is dependent on several key parameters that can be optimized to improve yield and purity.

ParameterRecommended ConditionRationale & Field-Proven Insights
Solvent Anhydrous aprotic solvents (DCM, THF, Acetonitrile)Prevents hydrolysis of the reactive this compound. DCM is often a good starting point due to its inertness and ease of removal.
Base Tertiary amines (TEA, DIPEA)Acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.[8] An excess is used to ensure complete neutralization.
Temperature Initial addition at 0 °C, then warming to room temperatureThe reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent side reactions. Many reactions proceed to completion at room temperature.
Stoichiometry Slight excess of this compound (1.1 eq.)Ensures complete consumption of the potentially more valuable amine starting material.
Reaction Time 2-24 hoursVaries depending on the nucleophilicity of the amine. Less reactive amines may require longer reaction times or gentle heating.

Applications in the Synthesis of Biologically Active Sulfonamides

The protocol described herein is applicable to the synthesis of a wide range of biologically active sulfonamides. By way of example, this methodology can be adapted for the synthesis of precursors to drugs such as:

  • Antibacterial agents: Many sulfonamide-based antibiotics function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2]

  • Carbonic anhydrase inhibitors: Drugs like dorzolamide, used to treat glaucoma, are sulfonamides that inhibit carbonic anhydrase in the eye, reducing intraocular pressure.[5][9]

  • Anticancer agents: Certain sulfonamides have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[3]

Conclusion

The synthesis of sulfonamides using this compound is a robust and versatile method for accessing this important class of biologically active compounds. The protocol outlined in this guide, coupled with an understanding of the key reaction parameters, provides a solid foundation for researchers to synthesize novel sulfonamide derivatives for drug discovery and development. The straightforward nature of the reaction and the commercial availability of the starting materials make this an attractive approach for both academic and industrial laboratories.

References

  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. (n.d.). Retrieved from [Link]

  • Qadir, M. A., Ahmed, M., & Iqbal, M. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2014, 1-8. [Link]

  • A chiral synthesis method of dorzolamide hydrochloride. (n.d.).
  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. (2023). Journal of Pharmaceutical Research, 22(4), 740-747. [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). ACS Omega, 8(30), 28851–28858. [Link]

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (2015). Journal of Chemistry, 2015, 1-11. [Link]

  • Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. (2016). Organic Process Research & Development, 20(2), 335-343. [Link]

  • Doğan, D., et al. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. RSC Advances, 11(24), 14539-14553. [Link]

  • Qadir, M. A., Ahmed, M., & Iqbal, M. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2014, 1-8. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 284. [Link]

  • Akocak, S., et al. (2017). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 60(4), 1434-1443. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). The Journal of Organic Chemistry, 72(23), 8967-8969. [Link]

  • Some carbonic anhydrase inhibitors and synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Carbonic Anhydrase Activity Modulators: Synthesis of Inhibitors and Activators Incorporating 2-substituted-thiazol-4-yl-methyl Scaffolds. (2004). Bioorganic & Medicinal Chemistry, 12(10), 2577-2584. [Link]

  • An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. (2018). Turkish Journal of Chemistry, 42(6), 1699-1711. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2017). Molbank, 2017(4), M960. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2018). Molecules, 23(10), 2663. [Link]

Sources

Application Notes and Protocols for the Reaction of Methyl (chlorosulfonyl)acetate with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Sulfonylated α-Amino Esters in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The reaction of sulfonyl chlorides with primary and secondary amines to form sulfonamides is a fundamental and widely utilized transformation in organic synthesis.[2] This guide focuses on a particularly valuable building block, Methyl (chlorosulfonyl)acetate, and its reactions with primary and secondary amines. The resulting products, N-sulfonylated α-amino esters and their derivatives, are of significant interest in drug discovery. These compounds serve as versatile intermediates for the synthesis of more complex molecules, such as sultam analogs of β-lactams and other biologically active sulfonamides.[3] The ester moiety provides a convenient handle for further synthetic manipulations, while the sulfonamide linkage imparts crucial physicochemical and pharmacological properties.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the core principles, detailed experimental protocols, and critical insights for the successful synthesis and purification of N-sulfonylated products derived from this compound and representative primary and secondary amines.

Reaction Principles and Mechanistic Overview

The reaction proceeds via a nucleophilic acyl substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the sulfur atom. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a chloride ion and a proton, typically facilitated by a base, to yield the stable sulfonamide product and hydrochloric acid.[2]

The presence of a base is crucial to neutralize the in situ generated HCl. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[2] For primary amines, a common side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[4] Careful control of stoichiometry, reaction temperature, and the rate of addition of the sulfonyl chloride is therefore essential to favor mono-sulfonylation.[4]

Reaction Mechanism Workflow

Sulfonamide Formation Mechanism Amine Primary or Secondary Amine (R¹R²NH) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack SulfonylChloride This compound (CH₃O₂CCH₂SO₂Cl) SulfonylChloride->TetrahedralIntermediate SulfonamideProduct N-Sulfonylated Product (CH₃O₂CCH₂SO₂NR¹R²) TetrahedralIntermediate->SulfonamideProduct Elimination of Cl⁻ HCl HCl TetrahedralIntermediate->HCl Salt Base·HCl Salt HCl->Salt Base Base (e.g., Pyridine, Et₃N) Base->Salt Neutralization

Figure 1: General mechanism for the reaction of this compound with amines.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the reaction of this compound with a model primary amine (benzylamine) and a model secondary amine (morpholine).

Protocol 1: Synthesis of Methyl 2-(N-benzylsulfamoyl)acetate (Reaction with a Primary Amine)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask containing a magnetic stir bar, dissolve benzylamine (1.1 eq) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 30-60 minutes using a dropping funnel. The slow addition is critical to minimize the formation of the di-sulfonylated byproduct.[4]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (to remove excess pyridine and unreacted benzylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow: Synthesis of Methyl 2-(N-benzylsulfamoyl)acetate

Primary Amine Sulfonylation Workflow start Start setup Dissolve Benzylamine & Pyridine in anhydrous DCM start->setup cool Cool to 0 °C setup->cool add Add this compound solution dropwise (30-60 min) cool->add react Stir at 0 °C for 1h, then warm to RT for 12-24h add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with H₂O, Extract with DCM monitor->workup Reaction Complete wash Wash with 1M HCl, sat. NaHCO₃, and Brine workup->wash dry Dry over MgSO₄, Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Figure 2: Step-by-step workflow for the synthesis of Methyl 2-(N-benzylsulfamoyl)acetate.

Protocol 2: Synthesis of Methyl 2-(morpholinosulfonyl)acetate (Reaction with a Secondary Amine)

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Syringes for liquid transfer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add a solution of morpholine (1.2 eq) in anhydrous THF.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Slowly add this compound (1.0 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation and Characterization

The following table summarizes expected yields and key characterization data for the synthesized compounds. Actual results may vary depending on the specific reaction conditions and purification efficiency.

Compound NameAmine TypeExpected Yield¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl 2-(N-benzylsulfamoyl)acetatePrimary75-85%7.35 (m, 5H), 5.10 (t, 1H), 4.30 (d, 2H), 3.90 (s, 2H), 3.75 (s, 3H)165.5, 136.0, 128.8, 128.0, 127.5, 58.0, 52.5, 47.0
Methyl 2-(morpholinosulfonyl)acetateSecondary80-90%3.95 (s, 2H), 3.75 (t, 4H), 3.70 (s, 3H), 3.25 (t, 4H)165.0, 66.5, 57.5, 52.8, 46.0

Note: NMR data are predicted based on analogous structures and may vary slightly.

Troubleshooting and Scientific Insights

Issue 1: Low Yield of Mono-Sulfonylated Product with Primary Amines.

  • Cause: A common issue is the formation of the di-sulfonylated byproduct, R-N(SO₂R')₂. This occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with another equivalent of the sulfonyl chloride.[4]

  • Solution:

    • Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[4]

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0 °C or below). This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine.[4]

    • Base Selection: Consider using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, which is less likely to deprotonate the sulfonamide product.[4]

Issue 2: Hydrolysis of this compound.

  • Cause: this compound is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, especially in the presence of water.[3]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

    • Prompt Use: Use this compound promptly after opening the container and store it under inert gas.

Issue 3: Difficult Purification.

  • Cause: The product may co-elute with starting materials or byproducts during column chromatography. The salt formed from the base and HCl can also complicate the workup.

  • Solution:

    • Aqueous Workup: The acidic and basic washes described in the protocols are crucial for removing unreacted amine, the base, and the corresponding salt.

    • Chromatography Optimization: If co-elution is an issue, try a different solvent system for column chromatography or consider alternative purification techniques such as recrystallization if the product is a solid.

    • TLC Analysis: Before combining fractions from the column, analyze them by TLC to ensure the purity of the collected product.

Conclusion

The reaction of this compound with primary and secondary amines is a robust and versatile method for the synthesis of N-sulfonylated α-amino ester derivatives. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, high yields of the desired mono-sulfonated products can be achieved. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these valuable compounds for applications in drug discovery and development.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • BenchChem. (2025).
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-204.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. 11(3), 245-249.
  • Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. 11(52), 33075-33092.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

Sources

Methyl (chlorosulfonyl)acetate: A Versatile Reagent for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

Methyl (chlorosulfonyl)acetate is a highly reactive, bifunctional reagent that has emerged as a powerful tool in synthetic organic chemistry, particularly for the construction of novel heterocyclic systems. Its unique structure, featuring both a highly electrophilic sulfonyl chloride and an activated methylene group, allows for elegant and efficient cyclization reactions with a variety of binucleophiles. This guide provides a comprehensive overview of the reagent's reactivity, detailed, field-tested protocols for its application in synthesizing medicinally relevant heterocycles, and critical insights into the mechanistic underpinnings of these transformations.

Introduction to this compound

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring.[1] The continuous demand for new chemical entities with unique biological activities necessitates the development of innovative and efficient synthetic methodologies. This compound (MCAA) has garnered significant attention as a versatile C2-synthon for building diverse heterocyclic frameworks, especially those containing a sulfonamide or sultam moiety—a common pharmacophore in many therapeutic agents.[2]

This reagent's utility stems from its two distinct reactive centers, which can be engaged in a controlled, sequential manner to forge new ring systems. This guide will explore the fundamental principles of MCAA reactivity and provide actionable protocols for its use in the modern synthetic laboratory.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

PropertyValueSource
CAS Number 56146-83-9[3]
Molecular Formula C₃H₅ClO₄S[3][4]
Molecular Weight 172.59 g/mol [3][4]
Appearance Liquid
Boiling Point 115 °C
Density ~1.499 g/cm³
Storage Store under inert atmosphere, 2-8°C
Critical Safety Precautions

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Hazard Identification: GHS pictograms indicate that MCAA causes severe skin burns and eye damage.[4]

  • Personal Protective Equipment (PPE): Always handle MCAA in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.

  • Handling: Use dry glassware and solvents to prevent hydrolysis of the sulfonyl chloride group, which liberates corrosive HCl gas. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Spills & Waste Disposal: Neutralize small spills with sodium bicarbonate before cleanup. Dispose of all waste in accordance with institutional and local regulations for corrosive chemical waste.

Reactivity and Mechanistic Overview

The synthetic power of MCAA lies in its dual reactivity. The two key functional groups—the sulfonyl chloride and the α-methylene ester—endow the molecule with distinct electrophilic and nucleophilic potential.

  • Electrophilic Center (Sulfonyl Chloride): The sulfur atom of the sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles (e.g., amines, hydrazines, alcohols) to form stable sulfonamides, sulfonates, etc. This is typically the initial step in most heterocyclic syntheses.

  • Pro-Nucleophilic Center (α-Methylene): The methylene protons (—CH₂—) are acidic due to the electron-withdrawing effects of both the adjacent sulfonyl group and the methyl ester. In the presence of a suitable base, this position can be deprotonated to form a stabilized carbanion. This carbanion then acts as a nucleophile, typically in an intramolecular fashion, to complete the cyclization.

The general mechanism for the reaction of MCAA with a generic binucleophile (H₂N-X-H) is illustrated below. This sequence of (1) sulfonamide formation followed by (2) base-mediated intramolecular cyclization is a common and powerful strategy.

Mechanism General Reaction Mechanism of MCAA with a Binucleophile MCAA Methyl (chlorosulfonyl)acetate Intermediate Sulfonamide Intermediate MCAA->Intermediate Binucleophile H₂N-X-H (e.g., Hydrazine, Amidine) Deprotonation Sulfonamide Intermediate Carbanion Carbanion (Stabilized) Deprotonation->Carbanion + Base - H-Base⁺ Heterocycle Final Heterocycle (e.g., Thiadiazine-1,1-dioxide) Carbanion->Heterocycle Intramolecular Sₙ2 Attack

Figure 1: General mechanistic pathway for heterocycle synthesis using MCAA.

Application & Protocols: Synthesis of Sultam-Fused Heterocycles

One of the most valuable applications of MCAA is in the synthesis of sultams (cyclic sulfonamides), which are key components in various biologically active molecules, including β-lactamase inhibitors.[2] The following protocol details a representative synthesis of a 1,2,4-thiadiazine-1,1-dioxide derivative.

Protocol 1: Synthesis of Methyl 6-phenyl-1,1-dioxo-1,2,4-thiadiazinane-3-carboxylate

This protocol describes the reaction of MCAA with benzamidine, a common 1,3-N,N-binucleophile.

Workflow Experimental Workflow for Thiadiazine Synthesis Start Dissolve Benzamidine in Dry Acetonitrile Cool Cool to 0 °C (Ice Bath) Start->Cool Add_MCAA Add MCAA Solution Dropwise Cool->Add_MCAA Stir_Cold Stir at 0 °C for 1 hour Add_MCAA->Stir_Cold Add_Base Add Triethylamine (Base) Dropwise at 0 °C Stir_Cold->Add_Base Stir_RT Warm to Room Temp. Stir for 12 hours Add_Base->Stir_RT Workup Reaction Quench & Solvent Removal Stir_RT->Workup Purify Purification by Column Chromatography Workup->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze End Pure Product Analyze->End

Figure 2: Step-by-step workflow for the synthesis of a thiadiazine derivative.

A. Reagents and Materials

Reagent/MaterialQuantityMoles (mmol)Notes
Benzamidine hydrochloride1.57 g10.0
Sodium methoxide0.54 g10.0For free-basing benzamidine
This compound1.73 g (1.15 mL)10.0Handle with care
Triethylamine (TEA)2.1 mL15.0Acts as the base for cyclization
Methanol (Anhydrous)20 mL-For free-basing
Acetonitrile (Anhydrous)50 mL-Reaction solvent
Ethyl Acetate~200 mL-For extraction & chromatography
Hexanes~300 mL-For chromatography
Saturated NH₄Cl (aq)50 mL-For work-up
Brine50 mL-For work-up
Anhydrous MgSO₄~5 g-Drying agent

B. Step-by-Step Procedure

  • Preparation of Benzamidine Free Base:

    • To a stirred suspension of benzamidine hydrochloride (1.57 g, 10.0 mmol) in anhydrous methanol (20 mL) at room temperature, add sodium methoxide (0.54 g, 10.0 mmol) in one portion.

    • Stir the mixture for 30 minutes. The formation of a white precipitate (NaCl) will be observed.

    • Filter the mixture to remove the NaCl precipitate and wash the solid with a small amount of cold methanol.

    • Concentrate the filtrate under reduced pressure to obtain benzamidine free base as a white solid. Dry under high vacuum for 1 hour before use. Causality Note: It is crucial to use the free base of the amidine, as the hydrochloride salt is not nucleophilic enough to react with the sulfonyl chloride.

  • Sulfonamide Formation:

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an N₂ atmosphere, dissolve the freshly prepared benzamidine (10.0 mmol) in anhydrous acetonitrile (30 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate vial, prepare a solution of this compound (1.73 g, 10.0 mmol) in anhydrous acetonitrile (20 mL).

    • Add the MCAA solution dropwise to the stirred benzamidine solution over 15 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Intramolecular Cyclization:

    • To the reaction mixture at 0 °C, add triethylamine (2.1 mL, 15.0 mmol) dropwise.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 12 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up and Purification:

    • Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure product.

C. Expected Outcome & Characterization

The protocol is expected to yield the title compound as a white or off-white solid. Characterization should be performed using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy) to confirm the structure and purity.

Summary & Outlook

This compound is a cost-effective and highly versatile reagent for accessing a wide range of heterocyclic structures. The protocols and mechanistic rationale presented herein demonstrate its utility in constructing sultam-containing scaffolds relevant to drug discovery. By understanding the fundamental reactivity of its two functional groups, chemists can design novel synthetic routes to complex molecules. Future applications may involve its use in solid-phase synthesis, flow chemistry, or the development of one-pot multi-component reactions to further enhance synthetic efficiency.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11435213, this compound. Retrieved from [Link]

  • Synthonix. (n.d.). Methyl 2-(chlorosulfonyl)acetate. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Shalimov, O., et al. (2021). Heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines, a new method of synthesis of 1,2,4-benzothiadiazine 1,1-dioxides. Organic and Biomolecular Chemistry, 19(34), 7435-7445. (Note: While this is not the exact reagent, it provides context for similar cyclizations). Link provided for a related article: [Link]

  • Farmacia Journal. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound CAS NO.56146-83-9. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers. Retrieved from [Link]

  • Kamal, A., & Sattur, P. B. (1987). Chlorosulfonyl Isocyanate: A Novel Reagent for the Synthesis of Heterocycles. HETEROCYCLES, 26(4), 1051. [Link]

  • Kumar, D. (2017). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Science Journal of Chemistry, 5(6), 84. [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 478-495. [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). A First Look at Some Organic Reaction Mechanisms. Retrieved from [Link]

  • Al-Hourani, B. J. (2018). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. Chemistry Central Journal, 12(1), 115. [Link]

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Application Notes and Protocols for Methyl (chlorosulfonyl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Bifunctional Reagent

In the landscape of modern drug discovery, the efficiency of synthetic routes and the accessibility of diverse chemical scaffolds are paramount. Methyl (chlorosulfonyl)acetate has emerged as a highly valuable and versatile building block in medicinal chemistry. Its strategic importance lies in its bifunctional nature, possessing both a reactive sulfonyl chloride and an ester moiety. This unique combination allows for the streamlined synthesis of a wide array of pharmacologically relevant structures, including sulfonamides, sulfonylureas, and various heterocyclic systems.[1] The sulfonyl chloride group serves as a robust electrophilic handle for reaction with nucleophiles, primarily amines, to form stable sulfonamide bonds. Simultaneously, the methyl acetate portion can be retained, hydrolyzed, or incorporated into cyclization reactions, offering multiple pathways for molecular elaboration. This guide provides an in-depth exploration of the applications, reaction mechanisms, and detailed protocols for leveraging this compound in drug development programs.

Core Physicochemical and Safety Data

Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential. This compound is a moisture-sensitive and corrosive compound that demands careful handling.[1][2]

PropertyValueSource(s)
CAS Number 56146-89-9[3][4]
Molecular Formula C₃H₅ClO₄S[4][5][6]
Molecular Weight 172.59 g/mol [4][5][7]
Appearance White powder or liquid[3]
Primary Hazards Causes severe skin burns and eye damage[7]
Storage Conditions Store under inert atmosphere, 2-8°C, protect from moisture[2]

Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][9][10]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2] The compound is moisture-sensitive and will hydrolyze upon contact with water.

  • In Case of Exposure: In case of skin contact, immediately wash the affected area with soap and plenty of water.[8][9] For eye contact, rinse cautiously with water for several minutes.[8] Seek immediate medical attention in all cases of exposure.

Application I: Synthesis of Biologically Active Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast range of therapeutics including antibacterial agents, diuretics, and anticonvulsants. This compound provides a direct and efficient route to novel sulfonamides bearing an ester handle for further derivatization.

Scientific Rationale & Mechanism

The core reaction is a nucleophilic substitution at the sulfonyl sulfur. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the hydrochloric acid (HCl) generated during the reaction.[11][12] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

G reagents Methyl (chlorosulfonyl)acetate dissolve Dissolve in Anhydrous Solvent (e.g., DCM, THF) reagents->dissolve amine Primary or Secondary Amine (R-NH₂) add Slowly Add Amine and Base amine->add base Tertiary Base (e.g., Et₃N) base->add cool Cool to 0 °C dissolve->cool cool->add react Stir at Room Temp (Monitor by TLC/LC-MS) add->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Target Sulfonamide purify->product

Caption: General workflow for sulfonamide synthesis.

Detailed Protocol: General Synthesis of N-Substituted Methyl 2-(sulfamoyl)acetates
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.). Dissolve the reagent in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq.) and a tertiary amine base such as triethylamine (1.5 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled solution of this compound over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.

Application II: A Gateway to Sulfonylurea Synthesis

Sulfonylureas are a critical class of drugs, most notably used for the treatment of type 2 diabetes mellitus by stimulating insulin release from pancreatic β-cells. While traditional syntheses often involve the reaction of a sulfonamide with a pre-formed isocyanate, this process can be hazardous.[13] The sulfonamides derived from this compound are excellent precursors for modern, safer methods of sulfonylurea synthesis.

Scientific Rationale & Strategy

The synthesis of sulfonylureas from the corresponding sulfonamide can be achieved by reaction with an isocyanate or an in situ generated isocyanate equivalent. The sulfonamide nitrogen, once deprotonated by a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This strategy avoids the isolation of potentially unstable or toxic isocyanates.

G start Methyl 2-(sulfamoyl)acetate (from Application I) step1 Deprotonation with Base (e.g., NaH, K₂CO₃) start->step1 step2 Nucleophilic Attack step1->step2 isocyanate Isocyanate (R'-N=C=O) isocyanate->step2 workup Acidic Work-up step2->workup product Target Sulfonylurea workup->product

Caption: Pathway to sulfonylureas from a sulfonamide precursor.

Detailed Protocol: Synthesis of Sulfonylureas from a Sulfonamide Intermediate
  • Sulfonamide Preparation: Synthesize the required methyl 2-(sulfamoyl)acetate intermediate using the protocol described in Application I .

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the sulfonamide (1.0 eq.) and dissolve it in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a suitable base (e.g., sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.)) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the sulfonamide anion.

  • Isocyanate Addition: Add the desired isocyanate (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl). Acidify the mixture with 1M HCl to a pH of ~3-4.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography or recrystallization to yield the final sulfonylurea.

Application III: Construction of Heterocyclic Scaffolds

The dual reactivity of this compound makes it a powerful tool for constructing complex heterocyclic systems, which are prevalent in drug molecules.[14] One notable application is the synthesis of sultams, which are cyclic sulfonamides. These scaffolds can be considered as analogues of β-lactams and other medicinally important heterocycles.[1]

Scientific Rationale & Strategy

Intramolecular cyclization reactions can be designed to exploit both the sulfonyl chloride and ester functionalities. For example, a reaction with a molecule containing both an amine and an active methylene group can lead to the formation of a sultam ring. The initial reaction forms the sulfonamide, and a subsequent base-mediated intramolecular condensation (e.g., a Dieckmann-type condensation) involving the ester and the active methylene group forms the cyclic structure.

G start Methyl (chlorosulfonyl)acetate step1 Step 1: Sulfonamide Formation start->step1 bifunc Bifunctional Nucleophile (e.g., Amino Acid Ester) bifunc->step1 intermediate Acyclic Intermediate step1->intermediate step2 Step 2: Base-Mediated Intramolecular Cyclization intermediate->step2 product Heterocyclic Product (e.g., Sultam) step2->product

Caption: Two-step strategy for heterocyclic synthesis.

Detailed Protocol: Synthesis of a Sultam Analog
  • Acyclic Precursor Synthesis: Synthesize the acyclic sulfonamide precursor by reacting this compound (1.0 eq.) with an appropriate amino ester (e.g., methyl 2-amino-3-phenylpropanoate, 1.0 eq.) in the presence of a base like triethylamine (1.5 eq.) in DCM, following the general procedure in Application I . Purify this intermediate.

  • Cyclization Setup: Dissolve the purified acyclic precursor (1.0 eq.) in an anhydrous solvent such as THF or toluene in a flame-dried flask under an inert atmosphere.

  • Base Addition: Add a strong, non-nucleophilic base suitable for promoting condensation, such as sodium methoxide (NaOMe, 1.2 eq.) or potassium tert-butoxide (KOtBu, 1.2 eq.), at room temperature or with gentle heating.

  • Reaction: Stir the reaction mixture for 2-12 hours. Monitor the formation of the cyclic product and consumption of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude sultam product by flash column chromatography.

Conclusion and Future Outlook

This compound is a reagent of significant value in medicinal chemistry, offering efficient and versatile pathways to key pharmaceutical scaffolds. Its ability to participate in the synthesis of sulfonamides, serve as a precursor to sulfonylureas, and act as a linchpin in the construction of heterocyclic systems underscores its utility. The protocols outlined in this guide provide a robust framework for researchers to harness the synthetic potential of this powerful building block. As the demand for novel chemical entities continues to grow, the strategic application of such multifunctional reagents will remain crucial in accelerating the drug discovery and development process.

References

  • ResearchGate. Some selective sulfonylureas for the treatment of type 2 diabetes. [Link]

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  • ZHEJIANG JIUZHOU CHEM CO.,LTD. This compound CAS NO.56146-83-9. [Link]

  • Vietnam Journal of Science, Technology and Engineering. Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Design, synthesis and SAR study of novel sulfonylureas containing an alkenyl moiety. [Link]

  • MDPI. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. [Link]

  • PubChem. This compound | C3H5ClO4S | CID 11435213. [Link]

  • Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

  • Jasperse, J. Chem 360 Jasperse Ch. 19 Notes. Amines. [Link]

  • MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link]

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Application Notes & Protocols: The Strategic Use of Methyl (chlorosulfonyl)acetate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl (chlorosulfonyl)acetate is a highly reactive bifunctional molecule that serves as a critical building block in the synthesis of a diverse range of agrochemicals.[1][2] Its intrinsic chemical architecture, featuring a reactive sulfonyl chloride and a methyl ester group, allows for its strategic incorporation into complex molecular scaffolds. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its pivotal role in the synthesis of sulfonylurea herbicides. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols for key synthetic transformations, and offer insights into the causality behind experimental choices to empower researchers in the agrochemical field.

Introduction: The Molecular Utility of this compound

This compound (CAS No: 56146-83-9) is a specialized chemical intermediate valued for its dual reactivity.[3] The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, readily reacting with nucleophiles such as amines to form stable sulfonamide linkages.[4] This reaction is a cornerstone of modern medicinal and agrochemical synthesis.[5][6] Simultaneously, the methyl ester group (-COOCH₃) provides a handle for further chemical modification, such as hydrolysis or amidation, adding to its synthetic versatility.

The primary application of this and structurally similar building blocks in the agrochemical industry is in the construction of sulfonylurea herbicides.[7][8] These herbicides are renowned for their high efficacy at low application rates, targeting the acetolactate synthase (ALS) enzyme, which is essential for amino acid biosynthesis in plants but absent in mammals, rendering them safe for human use.[9]

Core Application: Synthesis of Sulfonylurea Herbicides

The sulfonylurea class of herbicides, which includes prominent agents like Mesosulfuron-methyl and Iodosulfuron-methyl-sodium, is defined by a characteristic sulfonylurea bridge (-SO₂NH(C=O)NH-) that links an aryl or heteroaryl group to a heterocyclic amine.[10][11] The synthesis of this bridge is a critical step where intermediates derived from chlorosulfonylation play a central role.

While the direct starting material for a commercial herbicide might be a more complex aryl sulfonyl chloride, the fundamental reaction chemistry is perfectly illustrated by the reactivity of this compound. The process generally involves two key stages:

  • Formation of a Sulfonamide: A substituted aromatic or heterocyclic amine is reacted with a sulfonyl chloride (like a derivative of methyl 2-(chlorosulfonyl)benzoate, a close structural analog) to form a sulfonamide intermediate.[12]

  • Formation of the Urea Bridge: The sulfonamide is then coupled with a heterocyclic partner, typically a pyrimidine or triazine derivative, to form the final sulfonylurea linkage. This is often achieved by reacting the sulfonamide with a heterocyclic isocyanate or a carbamate derivative.[13][14][15]

Key Commercial Examples:
  • Mesosulfuron-methyl: A post-emergence herbicide used to control grass weeds in wheat fields.[10] Its synthesis involves a multi-step process culminating in the condensation of a sulfonamide intermediate with a dimethoxypyrimidine amine.[16][17]

  • Iodosulfuron-methyl-sodium: Another selective post-emergence herbicide.[11] Its synthesis also relies on the formation of a sulfonylurea bridge, with the final product formulated as a sodium salt to improve water solubility.[18][19]

The diagram below illustrates the generalized synthetic logic for creating the vital sulfonylurea bridge, a reaction central to this class of herbicides.

G cluster_0 Part 1: Sulfonamide Formation cluster_1 Part 2: Urea Bridge Formation A Aryl/Heterocyclic Amine (e.g., 2-aminobenzoate derivative) C Aryl Sulfonyl Chloride Intermediate (e.g., Methyl 2-(chlorosulfonyl)benzoate) A->C Diazotization & Sandmeyer-type Reaction B Chlorosulfonylating Agent (e.g., Chlorosulfonic Acid) E Aryl Sulfonamide Intermediate C->E Amination D Ammonia or Amine I Final Sulfonylurea Herbicide (e.g., Mesosulfuron-methyl) E->I Condensation/ Coupling Reaction F Heterocyclic Amine (e.g., 4,6-dimethoxypyrimidin-2-amine) H Heterocyclic Isocyanate or Carbamate F->H Phosgenation or Carbamoylation G Phosgene Equivalent (e.g., Chlorosulfonyl Isocyanate) H->I

Caption: Step-by-step workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 equiv) in anhydrous DCM.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly water-sensitive sulfonyl chloride, which would form the corresponding sulfonic acid and terminate the reaction.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The reaction is often exothermic. Cooling helps to control the reaction rate, minimize side-product formation, and ensure safety.

  • Base Addition: Add triethylamine (1.2 equiv) to the stirred solution.

    • Causality: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting amine (rendering it non-nucleophilic) and driving the reaction to completion.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 equiv), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-30 minutes.

    • Causality: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the electrophile, which could lead to undesired side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted sulfonyl chloride (as the sulfonic acid salt) and residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.

Protocol 2: Synthesis of a Sulfonylurea Moiety via Isocyanate Coupling

This protocol outlines the crucial coupling step to form the herbicidally active sulfonylurea bridge.

Objective: To couple a sulfonamide intermediate with a heterocyclic isocyanate.

Materials & Reagents:

Reagent/MaterialPurposeTypical Molar Ratio
Sulfonamide IntermediateNucleophile1.0 equiv
Heterocyclic IsocyanateElectrophile1.0 - 1.1 equiv
Anhydrous Acetonitrile or TolueneSolvent~0.1 - 0.5 M solution
Mild Base (e.g., K₂CO₃, DBU)Catalyst/Acid Scavenger0.1 - 1.2 equiv

Step-by-Step Methodology:

  • Preparation: To a solution of the sulfonamide (1.0 equiv) in anhydrous acetonitrile, add the base (e.g., DBU, 1.1 equiv). Stir for 10-15 minutes at room temperature.

    • Causality: The base deprotonates the sulfonamide nitrogen, forming a more potent nucleophile (the sulfonamidate anion) that will readily attack the isocyanate.

  • Isocyanate Addition: Add the heterocyclic isocyanate (1.0 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 4-24 hours. [13][14] * Causality: The reaction temperature is optimized based on the reactivity of the specific substrates. More sterically hindered or electronically deactivated partners may require heating to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting materials.

  • Isolation: Upon completion, cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is typically purified by slurrying in a suitable solvent (e.g., ether or methanol) to remove impurities, followed by filtration, or by recrystallization to yield the pure sulfonylurea product.

Conclusion

This compound and its related analogs are indispensable tools in the agrochemical industry. Their predictable and versatile reactivity allows for the efficient construction of complex sulfonamide and sulfonylurea structures. A thorough understanding of the reaction mechanisms and the rationale behind specific protocol steps, as detailed in this guide, is essential for researchers aiming to develop the next generation of high-efficacy, environmentally benign crop protection agents.

References

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  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (n.d.). Retrieved from [Link]

  • Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - PMC. (2024, May 15). NIH. Retrieved from [Link]

  • CN106243046A - Preparation method of mesosulfuron-methyl. (n.d.). Google Patents.
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  • Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Mesosulfuron-methyl (Ref: AE F130060). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

  • Iodosulfuron-methyl-sodium (Ref: AE F115008). (2025, August 11). AERU. Retrieved from [Link]

  • Transformation of Iodosulfuron-Methyl into Ionic Liquids Enables Elimination of Additional Surfactants in Commercial Formulations of Sulfonylureas. (n.d.). MDPI. Retrieved from [Link]

  • Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. (2024, May 15). RSC Publishing. Retrieved from [Link]

  • Design, synthesis and SAR study of novel sulfonylureas containing an alkenyl moiety. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. (n.d.). NIH. Retrieved from [Link]

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  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. (n.d.). Google Patents.
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  • (PDF) Transformation of Iodosulfuron-Methyl into Ionic Liquids Enables Elimination of Additional Surfactants in Commercial Formulations of Sulfonylureas. (2025, October 15). ResearchGate. Retrieved from [Link]

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  • Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. (n.d.). AGC Chemicals. Retrieved from [Link]

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Application Note & Protocol: The Reaction of Methyl (chlorosulfonyl)acetate with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

The reaction between methyl (chlorosulfonyl)acetate and anilines is a cornerstone transformation for the synthesis of methyl N-aryl-sulfamoylacetates. These products are not merely synthetic curiosities; they are highly valuable precursors in the development of novel therapeutics. The sulfonamide functional group (R-SO₂-NR'R''), a key feature of the products, is a privileged scaffold in medicinal chemistry, found in a wide array of antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs. This compound serves as a versatile building block, incorporating both a reactive sulfonyl chloride and an ester moiety, allowing for subsequent chemical manipulations.[1][2] This guide provides an in-depth analysis of the reaction mechanism, detailed protocols for its execution, and critical insights for optimization and troubleshooting.

The Reaction Mechanism: A Nucleophilic Substitution Pathway

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic substitution at a sulfur center.[3][4] The reaction between this compound and anilines proceeds through a well-established, multi-step pathway. While the precise nature of the intermediate can vary with reactants and conditions, the general mechanism is widely accepted to proceed via an addition-elimination or a concerted S(N)2-like pathway.[5]

Step-by-Step Mechanistic Breakdown:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the aniline acting as a nucleophile. This lone pair attacks the highly electrophilic sulfur atom of the this compound. The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom electron-deficient and susceptible to attack.

  • Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the sulfur atom is bonded to five substituents: the two original oxygen atoms, the chlorine, the methylene group of the acetate, and the newly added aniline nitrogen.

  • Departure of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The chloride ion (Cl⁻), being an excellent leaving group, is expelled, and the sulfur-oxygen double bond is reformed.[5]

  • Deprotonation: The resulting product is a protonated sulfonamide, which carries a positive charge on the nitrogen atom. A base present in the reaction mixture, often a tertiary amine like triethylamine (TEA) or pyridine, or even a second molecule of the aniline reactant, removes this acidic proton.[3] This final deprotonation step is crucial as it neutralizes the intermediate and generates the stable final product, methyl N-aryl-sulfamoylacetate, along with a hydrochloride salt of the base (e.g., triethylammonium chloride).

Visualization of the Reaction Mechanism

Reaction_Mechanism Figure 1: General Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 Methyl (chlorosulfonyl)acetate I1 [Intermediate] R1->I1  Nucleophilic Attack  (from Aniline N) R2 Aniline (Ar-NH2) R2->I1 P1 Methyl N-aryl-sulfamoylacetate I1->P1  Leaving Group  Departure (Cl-) P2 HCl Base Base (e.g., TEA) Base->P1  Deprotonation Base->P2  Protonation

Caption: Figure 1: General Reaction Mechanism

Kinetics and Influencing Factors

The reaction generally follows second-order kinetics, being first-order with respect to both the sulfonyl chloride and the aniline.[6]

Rate = k[this compound][Aniline]

The reaction rate is significantly influenced by:

  • Aniline Nucleophilicity: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline's aromatic ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease nucleophilicity and slow the reaction down.[6] This relationship can be quantified using the Hammett equation.

  • Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly used.[3] They effectively dissolve the reactants without interfering with the reaction. The use of protic solvents like water or alcohols is generally avoided as they can compete with the aniline in reacting with the sulfonyl chloride, leading to hydrolysis.

  • Base: The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting aniline, converting it into its non-nucleophilic ammonium salt and halting the reaction. Tertiary amines like triethylamine or pyridine are standard choices.[3]

Experimental Protocols

Safety First: this compound is corrosive and highly moisture-sensitive.[1][2] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material.

General Protocol for the Synthesis of Methyl N-Aryl-Sulfamoylacetates

This protocol provides a robust starting point for the reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific aniline substrates.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup - Dry glassware under inert atm (N2) - Add aniline and aprotic solvent (e.g., DCM) B 2. Cooling - Cool reaction mixture to 0 °C - Use an ice-water bath A->B C 3. Base Addition - Add base (e.g., Triethylamine, 1.1 eq) B->C D 4. Reagent Addition - Add this compound (1.0 eq) - Add dropwise via syringe C->D E 5. Reaction - Stir at 0 °C for 30 min - Allow to warm to room temp - Monitor by TLC D->E F 6. Work-up - Quench with water - Separate organic layer E->F G 7. Extraction - Wash organic layer with dilute acid (e.g., 1M HCl),  sat. NaHCO3, and brine F->G H 8. Drying & Concentration - Dry over Na2SO4 or MgSO4 - Concentrate in vacuo G->H I 9. Purification - Purify crude product via column chromatography  or recrystallization H->I

Caption: Figure 2: Experimental Workflow

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the substituted aniline (1.0 equivalent).

  • Dissolution: Dissolve the aniline in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, diethyl ether) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 equivalents), to the cooled solution and stir for 5 minutes.

  • Reagent Addition: Add this compound (1.0-1.05 equivalents) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5-10 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-6 hours).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (to remove excess base and unreacted aniline), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to afford the pure methyl N-aryl-sulfamoylacetate.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions and outcomes for the reaction with various anilines, demonstrating the method's versatility.

Aniline Substituent (Ar in Ar-NH₂)BaseSolventTime (h)Typical Yield (%)
H (Aniline)TriethylamineDCM385-95%[3]
4-MethoxyPyridineTHF2>90%
4-ChloroTriethylamineDCM680-90%
4-NitroTriethylamineAcetonitrile870-80%
2-MethylPyridineTHF480-85%

Note: Yields are illustrative and can vary based on specific reaction scale and purification efficiency.

Potential Side Reactions and Critical Considerations

  • Hydrolysis: this compound is highly susceptible to hydrolysis. The presence of even trace amounts of water will lead to the formation of the corresponding sulfonic acid, which is unreactive towards the aniline. This underscores the necessity of using anhydrous solvents and maintaining an inert atmosphere.[1][2]

  • Bis-Sulfonylation: For primary anilines (Ar-NH₂), there is a theoretical possibility of a second sulfonylation occurring on the sulfonamide nitrogen. However, due to the significantly reduced nucleophilicity of the sulfonamide nitrogen (caused by the powerful electron-withdrawing sulfonyl group), this side reaction is generally not observed under the standard, mild reaction conditions described.[7]

  • Temperature Control: The reaction is exothermic. Adding the sulfonyl chloride at low temperatures (0 °C) is crucial to prevent uncontrolled temperature increases that could lead to side reactions and degradation of reactants or products.

References

  • King, J. F., & Rathore, R. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(9), 1591-1600.
  • RSC Advances. (n.d.). Microwave-assisted sulfonylation of amines. [Link]

  • Pereshivko, O. P., et al. (2019). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds, 55(4), 364-368.
  • Tomaselli, G. A., et al. (1993). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of the Chemical Society, Perkin Transactions 2, (7), 1345-1349.
  • Chemistry & Biology Interface. (2014). Recent advances in synthesis of sulfonamides: A review. Vol. 4, Issue 1.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • MacSphere. (n.d.). Synthesis and Applications of Sulfamates and Related Functionalities. [Link]

  • RSC Publishing. (2017). Direct sulfonylation of anilines mediated by visible light. [Link]

  • Synthonix. (n.d.). Methyl 2-(chlorosulfonyl)acetate - [M39862]. [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

Sources

Application Note: One-Pot Synthesis of N-Substituted Sulfonamides Using Methyl (chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfonamides are a cornerstone structural motif in medicinal chemistry and drug development, renowned for their presence in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The traditional and most common method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[1] While effective, this approach often necessitates the separate synthesis or procurement of specific sulfonyl chlorides, which can be unstable or not commercially available.

This application note details a streamlined, one-pot protocol for the synthesis of N-substituted methyl 2-(sulfamoyl)acetates. By utilizing the bifunctional reagent Methyl (chlorosulfonyl)acetate , this method circumvents the need for isolating reactive sulfonyl chloride intermediates, offering an efficient pathway to novel sulfonamides bearing a methyl ester functionality. This ester group serves as a valuable synthetic handle for further molecular elaboration, making this protocol particularly useful for generating compound libraries in drug discovery campaigns.

The described method is predicated on the well-established nucleophilic substitution reaction at a sulfonyl center and is applicable to a broad range of primary and secondary amines.

Principle and Mechanism

The synthesis proceeds via a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic sulfur atom of the this compound.[2] This attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the stable chloride ion is eliminated as a leaving group, and the sulfonamide bond is formed.

A non-nucleophilic organic base, such as triethylamine (TEA), is crucial for the reaction's success. It serves as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is generated as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2][3]

The reaction is highly chemoselective. The sulfonyl chloride moiety is significantly more electrophilic and reactive than the methyl ester group, ensuring that the amine selectively attacks the sulfonyl center under the mild reaction conditions employed.

Reaction Scheme
Caption: General one-pot sulfonamide synthesis.

Materials and Equipment

Reagents
  • This compound, ≥97% (CAS: 56146-83-9)[4][5][6]

  • Primary or Secondary Amine (Substrate)

  • Triethylamine (TEA), ≥99.5% (CAS: 121-44-8)

  • Dichloromethane (DCM), Anhydrous, ≥99.8% (CAS: 75-09-2)

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Brine (saturated aqueous NaCl solution)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Equipment
  • Flame-dried round-bottom flasks with rubber septa

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles

  • Ice-water bath

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Flash column chromatography system

Safety Precautions

This protocol involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: Corrosive. Causes severe skin burns and eye damage. Reacts with water and is moisture-sensitive. Handle under an inert atmosphere.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.[7][8] Inhalation may cause drowsiness, dizziness, and neurotoxic effects.[9][10] All handling must occur within a fume hood.

  • Triethylamine (TEA): Highly flammable liquid and vapor.[11][12][13] Toxic if inhaled, in contact with skin, or if swallowed. Causes severe skin burns and eye damage.[14][15]

  • Hydrochloric Acid: Corrosive. Causes severe skin and eye damage. Handle with care.

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. The quantities should be adjusted proportionally for different scales.

Workflow Diagram
Caption: Experimental workflow for sulfonamide synthesis.
Step-by-Step Methodology
  • Reaction Setup:

    • Place a magnetic stir bar into a 25 mL flame-dried, round-bottom flask.

    • Seal the flask with a rubber septum and purge with an inert atmosphere (Nitrogen or Argon).

    • To this flask, add the amine (1.1 mmol, 1.1 equivalents) and dissolve it in 5 mL of anhydrous dichloromethane (DCM).

  • Base Addition:

    • Cool the flask to 0 °C using an ice-water bath.

    • While stirring, slowly add triethylamine (TEA) (0.21 mL, 1.5 mmol, 1.5 equivalents) to the amine solution via syringe.

    • Causality Note: Adding the base before the sulfonyl chloride ensures that any generated HCl is immediately neutralized, protecting the amine nucleophile.

  • Sulfonyl Chloride Addition:

    • In a separate, dry vial, dissolve this compound (0.12 mL, 1.0 mmol, 1.0 equivalent) in 2 mL of anhydrous DCM.

    • Using a syringe, add this solution dropwise to the stirred amine/TEA mixture at 0 °C over a period of 10-15 minutes. A white precipitate (triethylamine hydrochloride) will likely form.

    • Causality Note: Slow, dropwise addition at 0 °C is critical to control the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction Progression:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue to stir the reaction for 4 to 18 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting amine spot is no longer visible.

  • Aqueous Workup:

    • Upon completion, dilute the reaction mixture with an additional 15 mL of DCM.

    • Transfer the mixture to a 125 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 20 mL of 1M HCl (to remove excess TEA)

      • 20 mL of water

      • 20 mL of saturated NaHCO₃ solution (to remove any residual acid)

      • 20 mL of brine (to aid in phase separation)

    • Causality Note: Each wash step is designed to remove specific impurities. The acidic wash removes the base, while the basic wash ensures the final organic layer is neutral.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture to remove the drying agent, and rinse the solid with a small amount of fresh DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude solid or oil using flash column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate via rotary evaporation to yield the final sulfonamide.

    • Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR spectroscopy).

Expected Results and Troubleshooting

ParameterExpected Outcome
Reaction Time 4-18 hours. Electron-rich amines react faster.
Yield Typically 60-95%, depending on the amine's nucleophilicity and steric hindrance.
Purity (Crude) Generally >80%, with the main impurity being triethylamine hydrochloride.
Appearance Products are often white to pale yellow solids or viscous oils.
ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Inactive amine (protonated).2. Deactivated sulfonyl chloride (hydrolysis).3. Sterically hindered amine.1. Ensure sufficient base (1.5 eq) is used.2. Use anhydrous solvent and fresh reagent. Handle under inert gas.3. Increase reaction time, warm gently (e.g., to 40 °C), or consider a stronger, non-nucleophilic base.
Multiple Spots on TLC 1. Disulfonylation of primary amine.2. Side reactions.1. Use a slight excess of the amine (1.1-1.2 eq) and add the sulfonyl chloride slowly.2. Maintain a low temperature during addition to minimize side reactions.
Product is an oil that won't solidify Product may be amorphous or have a low melting point.Purify by column chromatography. If purity is high, attempt to induce crystallization by scratching the flask or triturating with a non-polar solvent like hexanes.
Poor separation during workup (emulsion) Presence of polar impurities.Add more brine to the separatory funnel and allow it to sit for an extended period. If necessary, filter the entire mixture through a pad of Celite.

References

  • American Chemical Society. (2019). Dichloromethane. [Link]

  • National Institutes of Health, Office of Research Services. DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). [Link]

  • Penta Chemicals. (2024). Triethylamine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Triethylamine. [Link]

  • Hinsberg Reaction. In Wikipedia. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Triethylamine, 99.7% (GC). [Link]

  • RSC Advances. Mechanistic proposal for the sulfonylation of amines. [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Dichloromethane: general information. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • VelocityEHS. (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. [Link]

  • GOV.UK. (2025). Dichloromethane: general information. [Link]

  • Khan Academy. Hinsberg test. [Link]

  • Scilit. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • Klumpp, D. A. et al. (2007). Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Synthonix. Methyl 2-(chlorosulfonyl)acetate. [Link]

  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl (chlorosulfonyl)acetate Sulfonylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing sulfonylation reactions using Methyl (chlorosulfonyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance your reaction outcomes.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to resolving common problems encountered during the sulfonylation of various nucleophiles with this compound.

Issue 1: Low or No Product Yield

Question: My sulfonylation reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield in sulfon-ylation reactions can stem from several factors, primarily involving the reactivity of the nucleophile, inappropriate reaction conditions, or degradation of the starting materials.

  • Nucleophile Reactivity: The nucleophilicity of your substrate (e.g., alcohol or amine) is paramount. For less reactive nucleophiles, such as sterically hindered or electron-poor amines, consider increasing the reaction temperature or switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.[1] Microwave-assisted synthesis can also be an effective strategy for driving sluggish reactions to completion.[1]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. While pyridine or triethylamine are commonly used, less reactive nucleophiles may require a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or a hindered base such as 2,6-lutidine.[2] The addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate.[2]

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable.[1][2] For reactions that are slow to proceed, transitioning to a more polar aprotic solvent like DMF may be beneficial.[2]

  • Reagent Quality:

    • This compound: This reagent is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1] Always use a fresh bottle or ensure it has been stored under anhydrous conditions. The purity of the reagent should be verified, as impurities can lead to side reactions.

    • Nucleophile and Solvents: Ensure your nucleophile and solvents are anhydrous, as water will react with the sulfonyl chloride.[1] All glassware should be thoroughly oven-dried before use.[1]

  • Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will help determine if the reaction has stalled or if starting material is being consumed. Some reactions may require extended reaction times or elevated temperatures for completion.[2]

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?

Answer: The formation of multiple products is often a result of side reactions. Understanding and controlling these can significantly improve the purity of your desired product.

  • Bis-sulfonylation of Primary Amines: Primary amines can undergo double sulfonylation, particularly with an excess of this compound and a strong base.[2] To mitigate this, use a stoichiometric amount or a slight excess of the amine relative to the sulfonylating agent.[2]

  • Reaction with Tertiary Amines: While often used as bases, tertiary amines can sometimes react with sulfonyl chlorides, leading to complex mixtures.[2] If this is suspected, switching to a non-nucleophilic base is recommended.[2]

  • Elimination Reactions: With alcohol substrates, especially secondary and tertiary ones, elimination to form an alkene can be a competing reaction, particularly at higher temperatures.[2] Employing milder reaction conditions and a non-hindered base can help to minimize this side reaction.[2]

  • Hydrolysis of this compound: As mentioned, moisture will lead to the formation of the corresponding sulfonic acid, which will not react with your nucleophile and will need to be removed during purification.[1]

Issue 3: Difficult Purification

Question: I am having trouble purifying my sulfonate ester or sulfonamide product from the reaction mixture. What are the recommended purification strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials, the base, and its corresponding salt.

  • Aqueous Work-up: A thorough aqueous work-up is essential. Quench the reaction with water and then perform extractions.[2] Washing the organic layer sequentially with a dilute acid (like 1M HCl) to remove the amine base, followed by a saturated aqueous sodium bicarbonate solution to remove any unreacted sulfonyl chloride and sulfonic acid, and finally with brine is a standard and effective procedure.[2][3]

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying sulfonate esters and sulfonamides.[3] A gradient elution system, for example, with ethyl acetate and hexanes, can effectively separate the product from impurities.

  • Crystallization: Many sulfonamides are crystalline solids and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[2]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the sulfonylation reaction with this compound.

Q1: What is the general mechanism for the sulfonylation of an alcohol or amine?

A1: The sulfonylation reaction proceeds via a nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom of the this compound. This displaces the chloride leaving group, forming a new sulfur-oxygen or sulfur-nitrogen bond. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4]

Sulfonylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Deprotonation Nucleophile R-XH (X = O, N) SulfonylChloride CH₃O₂C-CH₂-SO₂Cl Nucleophile->SulfonylChloride SN2 at Sulfur Intermediate [R-XH⁺-SO₂(CH₂CO₂CH₃)]Cl⁻ SulfonylChloride->Intermediate Product R-X-SO₂-CH₂CO₂CH₃ Intermediate->Product + Base Base Base Salt Base-H⁺Cl⁻ Base->Salt + HCl

Caption: General mechanism of sulfonylation.

Q2: What are the key safety precautions when handling this compound?

A2: this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] It can react exothermically with water, so all equipment must be dry. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.

Q3: How can I optimize the reaction temperature?

A3: The optimal reaction temperature depends on the reactivity of your nucleophile. For many reactions, dropwise addition of the sulfonyl chloride at 0 °C (ice bath) followed by warming to room temperature is sufficient.[2] For less reactive substrates, you may need to gently heat the reaction.[7] However, be cautious of potential side reactions at higher temperatures, such as elimination.[2][7] It is advisable to perform small-scale experiments to screen a range of temperatures.[8]

Q4: Can this reaction be scaled up for industrial applications?

A4: Yes, sulfonylation reactions are widely used in industrial synthesis. However, scaling up requires careful consideration of heat management, as the reaction can be exothermic.[3] The addition rate of the sulfonyl chloride and efficient stirring are critical to control the reaction temperature. A thorough understanding of the reaction kinetics and potential hazards is essential for a safe and efficient scale-up.

Optimization Parameters Summary
ParameterRecommendationRationale
Base Pyridine, Triethylamine (standard); DBU, 2,6-Lutidine (for less reactive nucleophiles)[2]To neutralize HCl byproduct and facilitate the reaction. Stronger, non-nucleophilic bases are needed for challenging substrates.
Solvent DCM, THF, Acetonitrile (standard); DMF, DMSO (for sluggish reactions)[1][2]Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. Polar aprotic solvents can increase solubility and reaction rate.
Temperature 0 °C to room temperature (standard); Gentle heating may be required for less reactive substrates[2][7]To control the reaction rate and minimize side reactions.
Catalyst DMAP (catalytic amount)[2]To accelerate the reaction, especially with less reactive nucleophiles.

III. Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).[2]

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[2]

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[2]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.[2]

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by recrystallization or column chromatography.[2]

Troubleshooting_Workflow Start Low Yield or Multiple Products Check_Purity Check Reagent Purity (Sulfonyl Chloride, Nucleophile, Solvent) Start->Check_Purity Anhydrous Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Check_Purity->Anhydrous Base Optimize Base (e.g., Pyridine, TEA, DBU) Anhydrous->Base Solvent Optimize Solvent (e.g., DCM, THF, DMF) Base->Solvent Temperature Optimize Temperature (0°C to RT, or gentle heating) Solvent->Temperature Monitor Monitor Reaction Progress (TLC, LC-MS) Temperature->Monitor Workup Thorough Aqueous Work-up Monitor->Workup Purification Optimize Purification (Chromatography, Recrystallization) Workup->Purification Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting workflow for sulfonylation.

IV. References

  • Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (URL: )

  • Troubleshooting low yield in amine sulfonylation reactions - Benchchem. (URL: )

  • Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid - Benchchem. (URL: )

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (URL: )

  • "troubleshooting low conversion rates in sulfonamide synthesis" - Benchchem. (URL: )

  • SAFETY DATA SHEET - Sigma-Aldrich. (URL: )

  • Safety Data Sheet - Key Organics. (URL: )

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - UniBa. (URL: )

  • SAFETY DATA SHEET - Spectrum Chemical. (URL: )

  • Methyl chlorosulfonate - Safety Data Sheet - ChemicalBook. (URL: )

  • SAFETY DATA SHEET - TCI Chemicals. (URL: )

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (URL: )

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Request PDF - ResearchGate. (URL: )

  • US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids - Google Patents. (URL: )

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. (URL: )

  • Solvent optimization of the sulfonylation reactiona - ResearchGate. (URL: )

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH. (URL: )

  • Optimization of the conditions for the sulfonylation of keto ester 1a with sodium benzenesulfnate 2aa … - ResearchGate. (URL: )

  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride - Benchchem. (URL: )

  • 02.11 Formation of Sulfonate Esters from Alcohols - YouTube. (URL: )

  • Manufacture of Methyl Ester Sulfonates and Other Derivatives - ResearchGate. (URL: )

  • Sulfonate Esters - Periodic Chemistry. (URL: )

  • Sulfonylation of amino acid esters hydrochloride | Download Table - ResearchGate. (URL: )

  • Methyl 2-(chlorosulfonyl)acetate - [M39862] - Synthonix. (URL: )

  • US4521595A - Process for the purification of esters - Google Patents. (URL: )

  • 10.3: Converting an Alcohol to a Sulfonate Ester - Chemistry LibreTexts. (URL: )

  • Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst. (URL: )

  • An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - PMC - NIH. (URL: )

  • This compound | CAS 56146-83-9 | SCBT - Santa Cruz Biotechnology. (URL: )

  • Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride - Benchchem. (URL: )

  • Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride - ACS Publications. (URL: )

  • This compound | 56146-83-9 - ChemicalBook. (URL: )

  • Methyl 2-(chlorosulfonyl)acetate | 56146-83-9 - Sigma-Aldrich. (URL: )

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents. (URL: )

  • Manufacture of Methyl Ester Sulfonates and Other Derivatives | Semantic Scholar. (URL: )

  • Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst. (URL: )

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Technical Support Center: Troubleshooting Reactions with Methyl (chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl (chlorosulfonyl)acetate. This guide is designed to provide in-depth troubleshooting for common side reactions and byproduct formation encountered during its use. Our focus is on understanding the root causes of these issues and providing practical, field-proven protocols to mitigate them, ensuring the integrity and success of your experiments.

Introduction to the Reactivity of this compound

This compound is a highly reactive bifunctional molecule, prized for its ability to introduce a methoxycarbonylmethylsulfonyl group. The presence of a reactive sulfonyl chloride and an ester with acidic α-protons makes it a versatile reagent, but also susceptible to several side reactions. Understanding these potential pitfalls is the first step toward successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues reported by users in a question-and-answer format, followed by detailed troubleshooting guides.

FAQ 1: My reaction yield is significantly lower than expected, and I observe a water-soluble byproduct. What is the likely cause?

Answer: The most probable cause is the hydrolysis of this compound. The sulfonyl chloride functional group is highly susceptible to reaction with water, leading to the formation of the corresponding sulfonic acid, which is often unreactive in the desired transformation and can complicate purification.[1][2][3]

Causality: Sulfonyl chlorides readily react with nucleophiles, including water. This reaction is often faster than the desired reaction with your substrate, especially if there is residual moisture in your solvents, reagents, or glassware, or if the reaction is exposed to atmospheric moisture. The product of this side reaction is Methoxycarbonylmethanesulfonic acid and hydrochloric acid.

Mitigation Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation:

    • Thoroughly wash all glassware with an appropriate solvent and dry in an oven at >120 °C for at least 4 hours.

    • Assemble the reaction apparatus while still hot and allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).

  • Solvent and Reagent Preparation:

    • Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves (3Å or 4Å) to maintain dryness.

    • Ensure all other reagents, particularly the amine substrate, are dry. If necessary, dry the amine over a suitable drying agent (e.g., KOH, CaH2) and distill or filter before use.

  • Reaction Setup and Execution:

    • Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen or argon, or a Schlenk line.

    • Add reagents via syringe through a rubber septum.

    • If possible, add the this compound dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[4]

Visualizing the Hydrolysis Pathway

Hydrolysis MCSA This compound Product Methoxycarbonyl- methanesulfonic Acid + HCl MCSA->Product Hydrolysis H2O Water (Moisture) H2O->Product

Caption: Hydrolysis of this compound.

FAQ 2: I am reacting this compound with a primary amine and I am getting a significant amount of a higher molecular weight byproduct that is insoluble in my desired product's crystallization solvent.

Answer: This is a classic case of di-sulfonylation, where two molecules of this compound react with one molecule of the primary amine. This is particularly common when the stoichiometry is not carefully controlled or when the amine is highly nucleophilic.[1]

Causality: After the initial reaction of the primary amine with this compound to form the desired sulfonamide, the resulting sulfonamide still has an acidic N-H proton. In the presence of a base, this proton can be removed, and the resulting anion can react with a second molecule of this compound.

Mitigation Protocol: Controlling Stoichiometry and Reaction Conditions

  • Stoichiometry:

    • Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to this compound. This ensures that the sulfonyl chloride is more likely to encounter an unreacted amine molecule rather than the sulfonamide product.[1]

  • Slow Addition:

    • Add the this compound solution dropwise to the solution of the primary amine and base. This maintains a low concentration of the sulfonyl chloride in the reaction mixture, favoring the reaction with the more abundant (and generally more nucleophilic) primary amine.[5]

  • Temperature Control:

    • Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C for highly reactive amines). This can help to control the reaction rate and improve selectivity.

Data Presentation: Effect of Stoichiometry on Product Distribution

Molar Ratio (Amine:Sulfonyl Chloride)Desired Product Yield (%)Di-sulfonylation Product Yield (%)
1:1.26530
1:17520
1.2:1905
1.5:1>95<2

Note: Yields are illustrative and will vary depending on the specific amine and reaction conditions.

Visualizing the Di-sulfonylation Pathway

Disulfonylation cluster_0 Desired Reaction cluster_1 Side Reaction Amine Primary Amine Product Desired Sulfonamide Amine->Product 1st Equivalent MCSA1 This compound MCSA1->Product DiProduct Di-sulfonylated Product Product->DiProduct 2nd Equivalent MCSA2 This compound MCSA2->DiProduct

Caption: Competing pathways of mono- and di-sulfonylation.

FAQ 3: My reaction with a hindered amine is very slow, and upon warming, I observe decomposition and the formation of several unidentified byproducts.

Answer: This issue often arises from the base-induced elimination of HCl from this compound to form a highly reactive intermediate called methoxycarbonylsulfene. This sulfene can then undergo a variety of unpredictable reactions, including dimerization or reaction with other nucleophiles present.

Causality: The protons on the carbon alpha to the sulfonyl group in this compound are acidic. In the presence of a base, particularly a hindered, non-nucleophilic base, elimination of HCl can occur to form methoxycarbonylsulfene. This is more likely to happen if the primary reaction with the intended nucleophile is slow due to steric hindrance.

Mitigation Protocol: Suppressing Sulfene Formation

  • Choice of Base:

    • Use a nucleophilic base like pyridine, which can also act as a catalyst, or a less hindered tertiary amine like triethylamine. These bases are more likely to facilitate the desired sulfonylation reaction over elimination.

    • Avoid highly hindered bases like diisopropylethylamine (DIPEA) or DBU if sulfene formation is suspected.

  • Temperature Control:

    • Maintain a low reaction temperature (0 °C or below) to disfavor the elimination pathway, which often has a higher activation energy.

  • Order of Addition:

    • Add the base slowly to the mixture of the amine and this compound. This ensures that the base reacts preferentially with the HCl generated in situ from the desired reaction, rather than with the starting sulfonyl chloride.

Visualizing the Sulfene Formation Pathway

Sulfene MCSA This compound Sulfene Methoxycarbonylsulfene (Highly Reactive) MCSA->Sulfene -HCl Base Base (e.g., DIPEA) Base->Sulfene Decomposition Dimerization & Other Byproducts Sulfene->Decomposition Uncontrolled Reactions

Caption: Base-induced formation of sulfene intermediate.

FAQ 4: I am observing a byproduct with a mass corresponding to a dimer of my starting material, especially when using a strong, non-nucleophilic base.

Answer: This is likely due to the self-condensation of this compound, which is analogous to a Claisen condensation. The acidic α-protons can be removed by a strong base, and the resulting enolate can attack another molecule of the starting material.[6][7]

Causality: In the presence of a sufficiently strong base, an enolate of this compound can be formed. This enolate is nucleophilic and can attack the sulfonyl chloride of another molecule, leading to a dimeric β-keto sulfonyl chloride, which can then undergo further reactions.

Mitigation Protocol: Minimizing Self-Condensation

  • Choice of Base:

    • Use a base that is strong enough to neutralize the HCl byproduct but not so strong that it significantly deprotonates the α-carbon. Pyridine or triethylamine are generally suitable.

    • Avoid very strong, non-nucleophilic bases like LDA or NaH unless specifically required by the reaction, and even then, use low temperatures.

  • Order of Addition and Stoichiometry:

    • Ensure that the nucleophile (e.g., amine) is present in the reaction mixture before the addition of the base.

    • Slowly add the this compound to the mixture of the nucleophile and the base. This ensures that any generated enolate has a higher probability of reacting with the intended electrophile rather than another molecule of the starting material.

Visualizing the Self-Condensation Pathway

Condensation MCSA1 This compound Enolate Enolate Intermediate MCSA1->Enolate Deprotonation Base Strong Base Base->Enolate Dimer Dimeric Byproduct Enolate->Dimer Nucleophilic Attack MCSA2 This compound MCSA2->Dimer

Caption: Self-condensation of this compound.

References

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]

  • Wikipedia. (2023). Claisen condensation. [Link]

  • Chemistry LibreTexts. (2023). The Claisen Condensation Reaction. [Link]

  • Chemistry LibreTexts. (2023). The Claisen Condensation Reactions of Esters. [Link]

Sources

Technical Support Center: Hydrolysis of Methyl (chlorosulfonyl)acetate as a Side Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl (chlorosulfonyl)acetate is a valuable reagent in organic synthesis, frequently utilized in the preparation of sulfonamides and other biologically active compounds.[1] However, its high reactivity, particularly the susceptibility of the sulfonyl chloride moiety to hydrolysis, presents a common challenge for researchers. This unintended side reaction can lead to reduced yields of the desired product, formation of difficult-to-remove impurities, and complications in reaction work-up and product purification.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, mitigate, and address issues arising from the hydrolysis of this compound in your experimental work.

Mechanism of Hydrolysis

The hydrolysis of a sulfonyl chloride, such as this compound, proceeds via a nucleophilic attack of water on the electrophilic sulfur atom, leading to the displacement of the chloride ion. The generally accepted mechanism is an SN2-type process.[2] The primary products of this reaction are the corresponding sulfonic acid (methyl (sulfonato)acetate) and hydrochloric acid.

The reaction can be influenced by the pH of the medium. Under neutral conditions, water acts as the nucleophile. In alkaline conditions, the more nucleophilic hydroxide ion accelerates the hydrolysis.[2] In acidic conditions, the reaction can still proceed, and the presence of a strong acid can influence the overall reaction environment.[3]

Caption: General mechanism for the hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected, and I suspect hydrolysis of my this compound. How can I confirm this?

A1: Low yield is a primary indicator of significant hydrolysis. To confirm, you can monitor your reaction using Thin Layer Chromatography (TLC). The resulting sulfonic acid is significantly more polar than the starting sulfonyl chloride and will likely have a much lower Rf value, often remaining at the baseline.

For more definitive evidence, you can analyze a sample of your crude reaction mixture by LC-MS. Look for a mass corresponding to the hydrolyzed product (methyl (sulfonato)acetate).

Q2: What are the key factors that influence the rate of hydrolysis of this compound?

A2: Several factors can accelerate the hydrolysis of sulfonyl chlorides:

  • Presence of Water: This is the most critical factor. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[4]

  • Temperature: Higher temperatures generally increase the rate of hydrolysis.

  • pH: Basic conditions, due to the presence of the more nucleophilic hydroxide ion, will significantly accelerate hydrolysis compared to neutral or acidic conditions.[2]

  • Solvent: Polar, protic solvents can facilitate hydrolysis. Aprotic solvents are generally preferred for reactions with sulfonyl chlorides.[4]

Q3: I am running a reaction with an amine. Besides hydrolysis, what other side reactions should I be aware of?

A3: When reacting this compound with a primary amine, a potential side reaction is bis-sulfonylation, especially if an excess of the sulfonyl chloride and a strong base are used.[4] To minimize this, use a 1:1 molar ratio of the amine to the sulfonyl chloride and add the sulfonyl chloride slowly to the reaction mixture.

Q4: My reaction is highly exothermic upon addition of this compound. Is this related to hydrolysis?

A4: While the primary reaction with your intended nucleophile is likely exothermic, the hydrolysis of sulfonyl chlorides is also an exothermic process. A rapid temperature increase upon addition could indicate a fast reaction with residual moisture. To manage this, ensure your reaction is conducted under strictly anhydrous conditions and add the this compound slowly, with efficient cooling and stirring to dissipate heat.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or no yield of desired product Significant hydrolysis of this compound.- Thoroughly dry all glassware and use anhydrous solvents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider using a less polar, aprotic solvent.
Multiple spots on TLC, with a very polar byproduct Formation of methyl (sulfonato)acetate due to hydrolysis.- Implement the solutions for minimizing hydrolysis. - During workup, the sulfonic acid can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
Reaction mixture becomes acidic Formation of hydrochloric acid and methyl (sulfonato)acetate from hydrolysis.- This is a direct consequence of hydrolysis. The use of a non-nucleophilic base in your reaction can neutralize the generated acid as it forms.
Difficulty in product purification Co-elution of the desired product with unreacted this compound or byproducts.- If the product is stable, consider quenching the unreacted sulfonyl chloride before chromatography (see protocol below). - Optimize your chromatography conditions, potentially using a less polar eluent system to improve separation.[1]

Experimental Protocols

Protocol for Minimizing Hydrolysis During a Reaction
  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of dry inert gas.

  • Solvent and Reagent Preparation: Use freshly opened anhydrous solvents or solvents dried using appropriate methods. Ensure all other reagents are anhydrous.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).

  • Reagent Addition: Add the anhydrous solvent and other reactants to the flask. If your reaction involves a nucleophile, add it at this stage.

  • Cooling: Cool the reaction mixture to the desired temperature (often 0 °C) using an ice bath.

  • Slow Addition of Sulfonyl Chloride: Add the this compound dropwise via a syringe or dropping funnel over an extended period. This helps to control the exotherm and minimizes localized high concentrations.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

Protocol for Monitoring Hydrolysis by HPLC

While specific conditions depend on the analyte, a general reverse-phase HPLC method can be used to monitor the disappearance of this compound and the appearance of its hydrolysis product.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 4 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic or carbonyl group of your product absorbs (e.g., 228 nm).

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile) and dilute as necessary before injection.

Protocol for Safe Quenching of Unreacted this compound

Unreacted sulfonyl chlorides should be quenched before disposal. This procedure should be performed in a fume hood with appropriate personal protective equipment.

  • Cooling: Cool the reaction vessel containing the unreacted this compound in an ice bath.

  • Slow Addition of a Quenching Agent: While stirring vigorously, slowly add a suitable quenching agent. Common choices include:

    • Water or Crushed Ice: This will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid and HCl. This is often the simplest method.[5]

    • Aqueous Base (e.g., saturated sodium bicarbonate): This will also hydrolyze the sulfonyl chloride, and the base will neutralize the resulting acids.

    • Primary or Secondary Amines (e.g., piperidine or morpholine): This will form a sulfonamide, which may be easier to separate from your desired product than the sulfonic acid.[1]

  • Monitoring: Continue stirring for 15-30 minutes after the addition is complete to ensure all the sulfonyl chloride has reacted. You can monitor the disappearance of the sulfonyl chloride by TLC.

  • Work-up: Proceed with your standard aqueous work-up.

Troubleshooting_Workflow start Low Yield or Unexpected Byproducts check_hydrolysis Suspect Hydrolysis of This compound? start->check_hydrolysis confirm_hydrolysis Confirm by TLC/LC-MS (Look for polar byproduct) check_hydrolysis->confirm_hydrolysis implement_anhydrous Implement Strict Anhydrous Conditions confirm_hydrolysis->implement_anhydrous Yes optimize_conditions Optimize Reaction Conditions (Temperature, Solvent) confirm_hydrolysis->optimize_conditions No (Other side reaction) implement_anhydrous->optimize_conditions quenching_strategy Consider a Quenching Strategy for Unreacted Reagent optimize_conditions->quenching_strategy purification Proceed to Purification quenching_strategy->purification end Improved Yield and Purity purification->end

Caption: A decision-making workflow for troubleshooting reactions involving this compound.

Data Presentation

Condition Relative Rate of Hydrolysis Primary Rationale
Anhydrous Aprotic Solvent, 0 °CVery LowLack of water and low thermal energy.
Anhydrous Aprotic Solvent, Room Temp.LowLow level of residual moisture, moderate thermal energy.
Protic Solvent (e.g., Ethanol), Room Temp.ModerateSolvent can act as a nucleophile and may contain water.
Aqueous Solution, Neutral pH, Room Temp.HighHigh concentration of water as the nucleophile.
Aqueous Solution, Basic pH (e.g., pH 10), Room Temp.Very HighPresence of the highly nucleophilic hydroxide ion.[2]
Aqueous Solution, Acidic pH (e.g., pH 2), Room Temp.HighHydrolysis still occurs readily in the presence of water.[3]

References

  • BenchChem Technical Support. (2025).
  • King, J. F., & Loosmore, S. M. (1976). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 54(15), 2377-2387.
  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Methoxymethanesulfonyl Chloride Reactions. BenchChem.
  • BenchChem Technical Support. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
  • Robertson, R. E., & Laughton, P. M. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
  • Vizgert, R. V., & Tsupak, E. K. (1971). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Zhurnal Organicheskoi Khimii, 7(11), 2384-2388.
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.

Sources

Technical Support Center: Purification of Sulfonamides Synthesized from Methyl (chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of sulfonamides derived from methyl (chlorosulfonyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in scientific principles to ensure the integrity and reproducibility of your work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your synthesized sulfonamides. Each issue is followed by a detailed explanation of potential causes and a list of actionable solutions.

Problem 1: Low Yield of Purified Sulfonamide

Question: I've completed my synthesis, but after purification, my final yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer: Low yields in sulfonamide synthesis and purification can be attributed to several factors, primarily related to the reactivity of the starting materials and the purification process itself.[1] A primary cause is the hydrolysis of the sulfonyl chloride starting material, which is highly sensitive to moisture and can convert to the unreactive sulfonic acid.[1] Additionally, improper selection of purification methods can lead to product loss.

Potential Causes and Solutions:

  • Hydrolysis of Sulfonyl Chloride:

    • Cause: this compound is highly reactive and susceptible to hydrolysis by ambient moisture, which forms the corresponding sulfonic acid that will not react with the amine.[1]

    • Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, can significantly minimize hydrolysis.[1]

  • Inefficient Purification:

    • Cause: The chosen purification method may not be optimal for your specific sulfonamide, leading to product loss. For instance, using a recrystallization solvent in which your product has high solubility at room temperature will result in a low recovery of crystals.

    • Solution:

      • Optimize Recrystallization: Perform small-scale solubility tests with various solvents to find one that dissolves your sulfonamide well at elevated temperatures but poorly at room temperature.[1] Common solvents include ethanol, isopropanol, and mixtures of ethanol and water.[1]

      • Consider Column Chromatography: If recrystallization proves ineffective, column chromatography using silica gel is a powerful alternative for purifying sulfonamides.[1] The choice of eluent will depend on the polarity of your compound.

  • Side Reactions:

    • Cause: The formation of byproducts, such as bis-sulfonated products with primary amines, can consume your starting materials and reduce the yield of the desired sulfonamide.[1]

    • Solution: To minimize bis-sulfonation when using a primary amine, add the this compound slowly to a solution containing an excess of the amine. This stoichiometric adjustment favors the reaction of the sulfonyl chloride with an unreacted amine molecule.[1]

Problem 2: Presence of Impurities in the Final Product

Question: After purification, my analytical data (TLC, HPLC, NMR) shows the presence of persistent impurities. What are these impurities, and how can I remove them?

Answer: The most common impurities in sulfonamide synthesis stem from unreacted starting materials, side products, and degradation products. Identifying these impurities is the first step toward effective removal.

Common Impurities and Removal Strategies:

ImpurityIdentificationRemoval Strategy
Unreacted Amine Shows a distinct spot on TLC, often baseline. Can be detected by LC-MS.Acid Wash: During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.[1]
Sulfonic Acid A common side product from the hydrolysis of this compound.[1] It is highly polar.Base Wash: Wash the organic layer with a saturated sodium bicarbonate solution to deprotonate the acidic sulfonic acid and extract it into the aqueous layer.[1]
Bis-sulfonated Product Occurs with primary amines, resulting in a less polar byproduct.[1]Column Chromatography: This impurity can often be separated from the desired monosulfonamide using silica gel column chromatography with an optimized eluent system.[1]

Workflow for Purity Assessment and Troubleshooting

Caption: Troubleshooting workflow for sulfonamide purification.

Problem 3: Difficulty with Recrystallization

Question: I'm trying to recrystallize my sulfonamide, but it's "oiling out" or not crystallizing at all. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the boiling point of the solvent being higher than the melting point of the solute or a high concentration of impurities.

Solutions for Recrystallization Issues:

  • Oiling Out:

    • Add More Solvent: Reheat the solution and add more hot solvent to fully dissolve the oil.[2]

    • Lower the Temperature Slowly: Allow the solution to cool very slowly to encourage crystal nucleation. Do not disturb the flask.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[2]

    • Use a Solvent/Anti-Solvent System: Dissolve the sulfonamide in a "good" solvent in which it is highly soluble, then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[2]

  • No Crystallization:

    • Induce Crystallization: Try scratching the flask or adding a seed crystal of the pure compound.

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

    • Cool to a Lower Temperature: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying solid sulfonamides synthesized from this compound?

A1: Recrystallization is the most common and often the most effective method for purifying solid sulfonamides.[1] The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent will dissolve the sulfonamide at high temperatures but not at room temperature, while impurities remain soluble at all temperatures.[1]

Q2: When should I choose column chromatography over recrystallization?

A2: Column chromatography is preferred in the following situations:

  • When recrystallization fails to remove impurities effectively.

  • If your product is an oil or a low-melting solid.

  • When you need to separate a complex mixture of products with similar polarities.

  • For purification of non-crystalline or amorphous solids.

Q3: How do I choose the right solvent system for column chromatography?

A3: The choice of solvent system (eluent) for column chromatography depends on the polarity of your sulfonamide.

  • Initial Screening with TLC: Use Thin-Layer Chromatography (TLC) to test various solvent systems. A good solvent system will give your product an Rf value between 0.2 and 0.4.

  • Common Eluents: Mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are common starting points.

  • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating compounds with different polarities.[3]

Q4: What analytical techniques are best for assessing the purity of my final sulfonamide product?

A4: A combination of techniques is often best for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from impurities and calculating the area percentage of each peak.[4]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of a reaction or purification.[4] The presence of multiple spots indicates impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass analysis of mass spectrometry to identify the molecular weights of the main product and any impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

Comparison of Analytical Techniques for Purity Assessment

TechniqueInformation ObtainedSensitivityQuantitation CapabilityKey Advantages
HPLC Retention time, peak area/height, % purityHigh (ng to µg/mL)[4]Excellent, high precision and accuracy[4]Robust, reproducible, suitable for quality control[4]
TLC Retention factor (Rf), qualitative purityModerateSemi-quantitative at bestSimple, fast, low cost
LC-MS Retention time, molecular weightVery HighGood, with appropriate standardsProvides structural information on impurities
NMR Chemical structure, relative proton countLowGood, with an internal standardProvides definitive structural confirmation

Experimental Protocols

Protocol 1: General Purification by Recrystallization

This protocol provides a step-by-step guide for purifying a solid sulfonamide using a single solvent.[1][2]

Materials:

  • Crude sulfonamide

  • Recrystallization solvent (e.g., 95% ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent, just enough to cover the solid.[1]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide dissolves completely.[1] If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.[1]

  • Maximizing Crystal Formation: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.[1]

Recrystallization Workflow dot graph TD { A[Crude Sulfonamide] --> B{Add Minimal Hot Solvent}; B --> C{Cool Slowly to Room Temperature}; C --> D{Cool in Ice Bath}; D --> E{Collect Crystals via Vacuum Filtration}; E --> F{Wash with Cold Solvent}; F --> G[Dry Crystals]; G --> H[Pure Sulfonamide];

}

Sources

Technical Support Center: Optimizing Sultam Synthesis with Methyl (chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sultam synthesis utilizing Methyl (chlorosulfonyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their sultam products. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to streamline your experimental workflow and ensure robust, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of sultams from amines and this compound. The underlying principle of this reaction often involves the formation of a sulfonamide intermediate, followed by an intramolecular cyclization, a process sometimes referred to as Carbanion-mediated Sulfonate (Sulfonamido) Intramolecular Cyclization (CSIC).[1][2]

Question 1: Why is the yield of my sultam unexpectedly low?

Answer: Low yields in sultam synthesis can stem from several factors, primarily related to starting material quality, reaction conditions, and steric or electronic effects of the substrates.

  • Substrate Reactivity:

    • Steric Hindrance: Bulky substituents on the amine starting material, particularly near the nitrogen atom, can significantly hinder the initial sulfonylation step and the subsequent intramolecular cyclization. This steric clash can impede the approach of the reagents and the formation of the cyclic transition state, leading to a notable decrease in yield.[1]

    • Electronic Effects: The presence of strong electron-withdrawing groups on the amine substrate can reduce the nucleophilicity of the nitrogen atom. This makes the initial reaction with this compound less efficient, thereby lowering the overall yield of the sultam.[1]

  • Reaction Conditions:

    • Temperature Control: The initial sulfonylation is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side product formation. Allowing the temperature to rise prematurely can lead to undesired reactions. The subsequent cyclization step often requires heating (reflux) to proceed to completion.[1] Inadequate heating during this stage can result in incomplete conversion.

    • Base Selection and Stoichiometry: A suitable base, such as triethylamine (Et3N), is crucial for scavenging the HCl generated during sulfonylation and for promoting the deprotonation necessary for the intramolecular cyclization.[1] Using an insufficient amount of base or a base that is too weak may lead to incomplete reaction. Conversely, a base that is too strong could promote undesired side reactions. A threefold excess of triethylamine is a common starting point.[1]

    • Reaction Time: The complete conversion of the intermediate sulfonamide to the final sultam product may require several hours of reflux.[1] Insufficient reaction time will result in a mixture of starting materials, intermediate, and product.

  • Moisture and Reagent Purity:

    • This compound is highly reactive and sensitive to moisture. Hydrolysis of this reagent will lead to the formation of the corresponding sulfonic acid, which is unreactive in the desired pathway, thus reducing the effective concentration of your starting material and lowering the yield. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

    • The purity of the amine starting material is also critical. Impurities can interfere with the reaction and complicate the purification process.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Sultam Yield check_sterics Analyze Substrate Sterics & Electronics start->check_sterics check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity & Handling start->check_reagents steric_issue High steric hindrance or strong EWGs present? check_sterics->steric_issue temp_issue Was temperature strictly controlled (0°C then reflux)? check_conditions->temp_issue moisture_issue Were anhydrous conditions maintained? check_reagents->moisture_issue modify_substrate Consider alternative substrate or protecting group strategy. steric_issue->modify_substrate Yes accept_lower_yield Accept lower yield as inherent to the substrate. steric_issue->accept_lower_yield Yes solution Improved Yield modify_substrate->solution accept_lower_yield->solution base_issue Was base stoichiometry and type appropriate? temp_issue->base_issue Yes optimize_conditions Optimize temperature profile, base, and reaction time. temp_issue->optimize_conditions No time_issue Was reaction time sufficient for cyclization? base_issue->time_issue Yes base_issue->optimize_conditions No time_issue->optimize_conditions No optimize_conditions->solution purity_issue Were starting materials pure? moisture_issue->purity_issue Yes improve_handling Implement rigorous anhydrous techniques and purify reagents. moisture_issue->improve_handling No purity_issue->improve_handling No improve_handling->solution Sultam_Synthesis_Mechanism cluster_step1 Step 1: Sulfonylation (0 °C) cluster_step2 Step 2: Intramolecular Cyclization (Reflux) amine Amine (R-NH2) intermediate Acyclic Sulfonamide Intermediate amine->intermediate reagent This compound reagent->intermediate base Base (e.g., Et3N) base->intermediate HCl scavenger carbanion Carbanion formation (Deprotonation) intermediate->carbanion Base sultam Final Sultam Product carbanion->sultam Cyclization

Sources

Technical Support Center: Navigating the Reactivity of Methyl (chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl (chlorosulfonyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the decomposition of this highly reactive reagent during its use. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (MCSA) is a bifunctional reagent featuring a reactive sulfonyl chloride and a methyl ester. Its primary application is in the synthesis of sulfonamides and sultam analogs of β-lactams, which are of significant interest in medicinal chemistry.[1]

Q2: What are the main decomposition pathways for this compound?

The two primary decomposition pathways for MCSA are hydrolysis and base-mediated elimination to form sulfene.

  • Hydrolysis: MCSA is highly sensitive to moisture.[2][3] Water readily attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding and generally unreactive methoxycarbonylmethanesulfonic acid. This is a common cause of low reaction yields.[2][4][5]

  • Sulfene Formation: In the presence of a base, particularly tertiary amines like triethylamine, MCSA can undergo elimination of HCl to form a highly reactive intermediate known as sulfene (specifically, methoxycarbonylsulfene).[6] This sulfene can then undergo polymerization or react with other nucleophiles in the reaction mixture, leading to a variety of undesired byproducts.[6]

Q3: How should I properly store and handle this compound?

Due to its moisture sensitivity, MCSA should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably at refrigerated temperatures (2-8°C).[1] All handling should be performed in a well-ventilated fume hood, and care should be taken to avoid contact with skin, as it can cause severe burns.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Yield of the Desired Sulfonamide

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting amine.

  • The major byproduct is a polar, water-soluble compound.

Possible Causes & Solutions:

Cause Explanation Solution
Hydrolysis of MCSA MCSA has reacted with trace amounts of water in your solvent, on your glassware, or from the atmosphere. This forms methoxycarbonylmethanesulfonic acid, which will not react with your amine.[2][4]Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (nitrogen or argon).[2][5]
Poor Nucleophilicity of the Amine Amines with electron-withdrawing groups or significant steric hindrance may be poor nucleophiles and react slowly with MCSA.[5][8]Increase Reaction Temperature: Gently heating the reaction can sometimes overcome the activation barrier. However, be cautious as this can also promote decomposition. Use a Stronger, Non-Nucleophilic Base: A stronger base can help to deprotonate the amine, increasing its nucleophilicity.[8]
Inappropriate Stoichiometry Using an insufficient amount of the amine will leave unreacted MCSA.Optimize Stoichiometry: A slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
Issue 2: Formation of Multiple Unidentified Byproducts

Symptoms:

  • TLC plate shows multiple new spots.

  • Purification by column chromatography is difficult due to the presence of many impurities.

Possible Causes & Solutions:

Cause Explanation Solution
Sulfene Formation The use of a non-hindered tertiary amine base (like triethylamine) can promote the formation of the highly reactive sulfene intermediate from MCSA.[6] This intermediate can then lead to a cascade of side reactions.Change the Base: Switch to a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or a weaker base like pyridine. These bases are less likely to abstract the alpha-proton that leads to sulfene formation.
Reaction with the Solvent Certain solvents can react with the highly electrophilic MCSA, especially at elevated temperatures.Choose an Inert Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally good choices for sulfonylation reactions as they are less likely to react with MCSA.[5]
Thermal Decomposition At elevated temperatures, MCSA can undergo thermal decomposition, leading to a complex mixture of products.Control the Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Avoid excessive heating unless necessary for poorly reactive substrates.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound

This protocol is a starting point and may require optimization for your specific substrate.

  • Preparation:

    • Under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Base and MCSA:

    • Add a non-nucleophilic base (e.g., pyridine, 1.5 equivalents) to the stirred solution.

    • Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with the solvent (e.g., dichloromethane) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the base, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing Decomposition Pathways

To better understand the competing reactions, the following diagrams illustrate the desired sulfonylation pathway versus the undesired decomposition pathways.

cluster_reaction Desired Sulfonylation Pathway MCSA Methyl (chlorosulfonyl)acetate Product Desired Sulfonamide MCSA->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product HCl HCl Base Base (e.g., Pyridine) BaseHCl [Base-H]+Cl- Base->BaseHCl

Caption: Desired reaction pathway for sulfonamide synthesis.

cluster_main Decomposition of this compound cluster_hydrolysis Hydrolysis cluster_sulfene Sulfene Formation MCSA Methyl (chlorosulfonyl)acetate SulfonicAcid Methoxycarbonyl- methanesulfonic Acid (Unreactive) MCSA->SulfonicAcid Moisture Sulfene Sulfene Intermediate (Highly Reactive) MCSA->Sulfene -HCl Water H2O Water->SulfonicAcid HCl_hydrolysis HCl Base Base (e.g., Et3N) Base->Sulfene Byproducts Polymers & Other Byproducts Sulfene->Byproducts

Caption: Undesired decomposition pathways of MCSA.

References

  • Wikipedia. (n.d.). Sulfene. [Link]

  • PubChem. (n.d.). This compound. [Link]

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Removal of unreacted Methyl (chlorosulfonyl)acetate from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl (chlorosulfonyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and removing unreacted this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My aqueous work-up is forming an emulsion or an oily residue. What is happening?

A1: This is a common issue when quenching reactions containing sulfonyl chlorides like this compound. The formation of an oily substance can be due to the partial hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, which can act as a surfactant. Additionally, incomplete reaction or side reactions can lead to a complex mixture that resists clean phase separation.[1]

Q2: Can I use flash column chromatography to purify my product from unreacted this compound?

A2: Yes, sulfonyl chlorides can often be purified by flash column chromatography on silica gel.[2][3] However, due to their reactivity, it is crucial to use anhydrous solvents and work quickly to minimize on-column degradation.[4] The acidic nature of silica gel can sometimes catalyze the hydrolysis of the sulfonyl chloride, so a rapid purification is recommended.

Q3: How can I confirm that all the this compound has been removed?

A3: Several analytical techniques can be employed. Thin-Layer Chromatography (TLC) can give a quick qualitative assessment. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective for detecting and quantifying residual sulfonyl chlorides.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often with an internal standard for quantification.[4]

Q4: What are the primary safety precautions I should take when working with this compound?

A4: this compound is corrosive and moisture-sensitive.[7][8] It can cause severe skin burns and eye damage.[9][10] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Avoid contact with water as it reacts violently.[9]

Troubleshooting Guide: Removal of Unreacted this compound

Issue 1: Inefficient Removal During Aqueous Work-up

Symptoms:

  • Oily residue or emulsion formation after adding water or aqueous base.

  • Product is contaminated with methyl methanesulfonate after work-up.

  • Streaking on TLC plates.[1]

Root Cause Analysis: this compound is a reactive electrophile.[13] When an excess is used, it can persist through the reaction. During aqueous work-up, it can undergo several transformations:

  • Hydrolysis: Reacts with water to form the corresponding sulfonic acid and HCl. This sulfonic acid can have surfactant-like properties, leading to emulsions.

  • Reaction with Nucleophilic Solvents: If alcohols like methanol are present, it can form methyl methanesulfonate.

dot

Caption: Decision workflow for addressing aqueous work-up issues.

Solutions & Protocols:

1. Controlled Quenching:

  • Rationale: Vigorously stirring the reaction mixture while slowly adding it to a beaker of crushed ice can help dissipate the heat of hydrolysis and minimize the formation of byproducts.[14]

  • Protocol:

    • Prepare a beaker with crushed ice and water.

    • With vigorous stirring, slowly add the reaction mixture to the ice/water mixture.

    • Allow the mixture to stir for 15-30 minutes to ensure complete hydrolysis of the unreacted sulfonyl chloride.

    • Proceed with the extraction using an appropriate organic solvent.

2. Basic Wash:

  • Rationale: Washing the organic layer with a mild base solution, such as saturated sodium bicarbonate (NaHCO₃), will neutralize any acidic byproducts (HCl and the sulfonic acid), converting the sulfonic acid into its more water-soluble salt.[1]

  • Protocol:

    • After the initial quench, separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution.

    • Observe for any gas evolution (CO₂), which indicates neutralization is occurring.

    • Separate the layers. Repeat the wash if necessary.

    • Follow with a brine wash to break up any emulsions and remove excess water.

Issue 2: Co-elution during Column Chromatography

Symptoms:

  • Fractions containing the desired product also show the presence of unreacted this compound.

  • Streaking of the product spot on TLC, even with different solvent systems.

Root Cause Analysis: The polarity of this compound may be very similar to that of the desired product, leading to difficult separation by chromatography.

dot

Caption: Strategies for resolving co-elution in chromatography.

Solutions & Protocols:

1. Pre-Chromatography Derivatization:

  • Rationale: Convert the unreacted this compound into a more polar compound that will have a significantly different retention factor (Rf) on TLC. This can be achieved by reacting it with a simple nucleophile.

  • Protocol:

    • Dissolve the crude reaction mixture in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of a simple, non-volatile amine (e.g., benzylamine or aniline) and a mild base like triethylamine.

    • Stir the mixture at room temperature for 30-60 minutes. Monitor the disappearance of the this compound spot by TLC.

    • The resulting sulfonamide will be much more polar and will likely remain at the baseline during chromatography, allowing for easy separation of the desired product.[15]

    • Wash the mixture with dilute acid (e.g., 1M HCl) to remove the excess amine and base, then with water and brine before concentrating and proceeding with chromatography.

2. Alternative Purification Methods:

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.

  • Distillation: If your product is a thermally stable liquid with a boiling point significantly different from this compound (Boiling Point: 115-116 °C at 15 Torr), distillation under reduced pressure may be an option.[8]

Quantitative Data Summary

PropertyValueSource
Molecular Weight 172.59 g/mol [10]
Boiling Point 115-116 °C (15 Torr)[8]
Density 1.4992 g/cm³ (15 °C)[8]
Stability Moisture sensitive[7][8]

Analytical Characterization

A multi-faceted analytical approach is recommended for the characterization and quantification of residual this compound.[4]

Analytical MethodApplicationKey Considerations
NMR Spectroscopy Structural elucidation and quantification (qNMR).Use aprotic deuterated solvents (e.g., CDCl₃, acetone-d₆).[4]
IR Spectroscopy Identification of the sulfonyl chloride functional group.Look for strong absorption bands for S=O and S-Cl stretching.[4]
Mass Spectrometry Molecular weight determination and impurity identification.Often coupled with GC or HPLC.[4]
GC-MS Purity assessment and quantification of volatile sulfonyl chlorides.Suitable for thermally stable compounds.[4][16]
HPLC Purity assessment and quantification, especially for complex mixtures.A robust method for reactive compounds.[5][6]
Titrimetry Determination of total sulfonyl chloride content.A simple and cost-effective method.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
  • A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. (n.d.). Benchchem.
  • Safety Data Sheet - Key Organics. (2017, December 1). Key Organics.
  • ntrimetric determination of some sulphonyl chlorides. (n.d.). CSIR-NISCAIR.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2020). Molecules.
  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019). Google Patents.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2003). Organic Process Research & Development.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 16). TCI Chemicals.
  • This compound. (2025, July 4). ChemicalBook.
  • Material Safety Data Sheet. (2012, April 23). Franklin International.
  • Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (2020). Chinese Journal of Organic Chemistry.
  • Methyl chlorosulfonate - Safety Data Sheet. (2023, May 19). ChemicalBook.
  • This compound CAS#: 56146-83-9. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24). Fisher Scientific.
  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Organic Syntheses.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2000). Journal of Chromatography A.
  • S-Chlorinations. (n.d.). Organic Chemistry Portal.
  • A New, Mild Preparation of Sulfonyl Chlorides. (2018). The Journal of Organic Chemistry.
  • Any tips on cleaning up SO2Cl2 chlorination reactions? (2020). Reddit.
  • This compound. (n.d.). PubChem.
  • General preparation method of sulfonyl chloride. (2013). Google Patents.
  • Sulfuryl chloride as chlorinating agent. (2014). Google Patents.
  • Methyl 2-(chlorosulfonyl)acetate. (n.d.). Sigma-Aldrich.
  • Methyl 2-(chlorosulfonyl)acetate. (n.d.). Synthonix.
  • Method for removing unreacted electrophiles from a reaction mixture. (1997). Google Patents.
  • Removing thionyl chloride. (2019). Reddit.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016). ResearchGate.
  • METHOD FOR CLEANING UP METHYL ACETATE. (1974). Google Patents.
  • METHOD FOR THE DESTRUCTIVE SCRUBBING OF METHYL CHLORIDE GAS. (1997). European Patent Office.
  • Method for removing acetone from a mixture containing acetone, methyl acetate and methyl iodide. (1992). Google Patents.

Sources

Technical Support Center: Navigating the Reactivity of Methyl (chlorosulfonyl)acetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl (chlorosulfonyl)acetate. This guide is designed to provide in-depth, field-proven insights into the reactions of this versatile reagent with various nucleophiles. As a bifunctional molecule, this compound presents unique opportunities and challenges. This document, structured in a practical question-and-answer format, aims to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the "why" behind experimental choices.

Section 1: Reactions with Amine Nucleophiles - Synthesis of Methyl Sulfamoylacetates

The reaction of this compound with primary and secondary amines is a cornerstone for the synthesis of novel sulfonamides, which are key scaffolds in medicinal chemistry. However, the presence of both a highly reactive sulfonyl chloride and a methyl ester group can lead to a variety of byproducts.

FAQ 1: I am getting a low yield of my desired methyl sulfamoylacetate. What are the likely causes and how can I improve it?

Low yields are a common frustration in synthesis. With this compound, the primary culprits are often related to reaction conditions and the stability of the starting material.

Potential Causes & Troubleshooting Strategies:

CauseExplanationTroubleshooting Protocol
Hydrolysis of this compound This compound is highly sensitive to moisture. The sulfonyl chloride moiety readily hydrolyzes to the corresponding sulfonic acid, which is unreactive towards amines under these conditions.[1][2]Protocol 1: Ensuring Anhydrous Conditions 1. Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. 2. Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use fresh, high-purity this compound.[2]
Suboptimal Base Selection The choice of base is critical. It must be strong enough to neutralize the HCl generated during the reaction but should not promote side reactions.Protocol 2: Optimizing the Base 1. Use a non-nucleophilic organic base like triethylamine or pyridine.[3] 2. Use 1.1-1.5 equivalents of the base to ensure complete HCl scavenging. 3. For sensitive substrates, consider a bulkier base like diisopropylethylamine (DIPEA) to minimize potential side reactions.
Aminolysis of the Methyl Ester The amine nucleophile can attack the ester carbonyl, leading to the formation of an amide byproduct. This is more prevalent with highly nucleophilic amines and at elevated temperatures.[4][5]Protocol 3: Minimizing Aminolysis 1. Maintain a low reaction temperature (0°C to room temperature). 2. Add the this compound slowly to the solution of the amine and base to avoid localized high concentrations. 3. Use a less nucleophilic, hindered base if possible.
Di-sulfonylation of Primary Amines Primary amines can react with two molecules of this compound to form a di-sulfonylated byproduct, especially if the amine is used in excess or if the reaction temperature is too high.[1]Protocol 4: Preventing Di-sulfonylation 1. Use a slight excess of the amine (1.1 equivalents) relative to the this compound. 2. Add the sulfonyl chloride dropwise to the amine solution at 0°C. 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting amine is consumed.

Workflow for Troubleshooting Low Yield in Sulfonamide Synthesis

start Low Yield of Methyl Sulfamoylacetate check_moisture Check for Moisture Contamination start->check_moisture check_base Evaluate Base Selection start->check_base check_temp Assess Reaction Temperature start->check_temp check_stoichiometry Verify Stoichiometry start->check_stoichiometry solution_moisture Implement Anhydrous Conditions (Protocol 1) check_moisture->solution_moisture solution_base Optimize Base (Protocol 2) check_base->solution_base solution_temp Lower Reaction Temperature (Protocol 3) check_temp->solution_temp solution_stoichiometry Adjust Stoichiometry (Protocol 4) check_stoichiometry->solution_stoichiometry

Caption: Troubleshooting workflow for low yield.

FAQ 2: I am observing an unexpected byproduct with a mass corresponding to the amide of my starting amine. What is happening?

This is a classic case of the amine nucleophile attacking the ester carbonyl instead of the sulfonyl chloride. This side reaction, known as aminolysis, can be competitive, especially under certain conditions.[4][5]

Mechanism of Aminolysis:

reagents This compound + R-NH2 aminolysis Aminolysis Byproduct (Amide) reagents->aminolysis Attack at Ester sulfonylation Desired Product (Sulfonamide) reagents->sulfonylation Attack at Sulfonyl Chloride

Caption: Competing reaction pathways.

Factors Favoring Aminolysis:

  • High Temperature: Increased temperature provides the activation energy for the less favorable ester aminolysis.

  • Highly Nucleophilic Amines: Less sterically hindered and more basic amines are more likely to attack the ester.

  • Prolonged Reaction Times: Allowing the reaction to proceed for extended periods after the sulfonylation is complete can lead to the accumulation of the amide byproduct.

Troubleshooting Protocol 5: Suppressing Aminolysis

  • Temperature Control: Maintain the reaction temperature at 0°C or below during the addition of this compound and allow it to slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Once the starting amine is consumed, proceed with the workup to prevent further reaction.

  • Solvent Choice: In some cases, a less polar solvent may disfavor the formation of the highly polar transition state of the aminolysis reaction.

Section 2: Reactions with Alcohol and Thiol Nucleophiles

The reaction of this compound with alcohols and thiols in the presence of a base provides access to sulfonate esters and thiosulfonates, respectively. These reactions are also prone to specific side reactions.

FAQ 3: My reaction with an alcohol is giving a complex mixture of products. What are the possible byproducts?

When reacting this compound with an alcohol, several side reactions can occur, leading to a complex product mixture.

Potential Byproducts and Their Formation:

ByproductFormation MechanismTroubleshooting Strategy
Carboxylic Acid Salt Base-mediated hydrolysis of the methyl ester. This is more likely with stronger bases (e.g., NaOH, KOH) and in the presence of water.Use a non-nucleophilic organic base like pyridine or triethylamine. Ensure anhydrous conditions.
Transesterification Product The alcohol nucleophile attacks the methyl ester, leading to an exchange of the ester group. This is an equilibrium process.[6][7]Use a large excess of the desired alcohol to drive the equilibrium towards the desired sulfonate ester. Lowering the reaction temperature can also help.
Elimination Product Under strongly basic conditions, deprotonation of the α-carbon can lead to the formation of a sulfene intermediate, which can then polymerize or react with other nucleophiles.Use a mild, non-hindered base. Maintain low reaction temperatures.

Experimental Workflow for Sulfonate Ester Synthesis

start Start: Alcohol, Base, Anhydrous Solvent add_reagent Slowly add this compound at 0°C start->add_reagent reaction Stir at RT, Monitor by TLC/LC-MS add_reagent->reaction workup Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Desired Sulfonate Ester purification->product

Caption: General workflow for sulfonate ester synthesis.

FAQ 4: I am attempting a reaction with a thiol, but the yield is low and I see some disulfide in my NMR. What is happening?

Thiols are excellent nucleophiles but are also susceptible to oxidation, which is a common cause of low yields in these reactions.[8]

Common Issues in Thiol Reactions:

  • Oxidation to Disulfides: Thiols can be easily oxidized to disulfides, especially in the presence of air (oxygen). This is often catalyzed by trace metal impurities or basic conditions.

  • Thiolate Formation and Reactivity: While the thiolate anion is a potent nucleophile, its formation with a base also increases the risk of side reactions if not controlled properly.

Troubleshooting Protocol 6: Optimizing Reactions with Thiols

  • Degas Solvents: Before use, degas the reaction solvent by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the entire reaction under a strict inert atmosphere.

  • Order of Addition: Add the base to the solution of the thiol to pre-form the thiolate, then slowly add the this compound. This can help minimize the lifetime of the free thiol in the basic solution.

  • Base Selection: Use a non-oxidizing base. Triethylamine is generally a good choice.

Section 3: General Troubleshooting and Purification

FAQ 5: My reaction seems to have worked, but I am struggling to purify my product from the byproducts.

Effective purification is key to obtaining your desired compound in high purity. The choice of method will depend on the properties of your product and the impurities present.

Purification Strategies:

ImpurityPropertiesPurification Protocol
Sulfonic Acid (from hydrolysis) Highly polar and acidic.Protocol 7: Acid-Base Extraction 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). 2. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic sulfonic acid. 3. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Amide Byproduct (from aminolysis) Often has different polarity compared to the sulfonamide product.Protocol 8: Column Chromatography 1. Use silica gel column chromatography. 2. A gradient elution system (e.g., hexanes/ethyl acetate) is often effective in separating the desired sulfonamide from the more polar amide byproduct.
Unreacted Amine/Alcohol The starting nucleophile.Can often be removed by washing the organic layer with dilute acid (for amines) or water (for alcohols) during the workup.
Dimerized Byproducts Typically higher molecular weight and less polar than the monomeric product.Can often be separated by column chromatography.

Logical Flow for Product Purification

crude Crude Reaction Mixture acid_wash Acid Wash (removes excess amine) crude->acid_wash base_wash Base Wash (removes sulfonic acid) acid_wash->base_wash water_wash Water Wash (removes excess alcohol/salts) base_wash->water_wash chromatography Column Chromatography water_wash->chromatography pure_product Pure Product chromatography->pure_product

Caption: A general purification workflow.

FAQ 6: I have observed the formation of a dimer. What could be the cause?

Dimerization can occur through a few pathways. One possibility is the self-condensation of two molecules of this compound under certain conditions, though this is less common. More likely, a dimer of the product can form. For instance, with certain nucleophiles, the initial product may still have a reactive site that can react with another molecule of the starting material or the product itself. In the context of labeling studies with related methanethiosulfonate reagents, dimer formation has been observed as a significant side reaction.[3]

To minimize dimerization:

  • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions.

  • Slow Addition: Adding the limiting reagent slowly can help to prevent a buildup of reactive intermediates that could lead to dimerization.

This technical guide provides a starting point for troubleshooting common issues encountered when working with this compound. Remember that each reaction is unique, and optimization of the parameters discussed here will be key to your success.

References

  • Passerini, L., et al. (2025). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling of Cysteines in Proteins. ChemistryOpen. [Link]

  • Gokel, G. W., & Hu, J. (n.d.). Evidence for dimer formation by an amphiphilic heptapeptide that mediates chloride and carboxyfluorescein release from liposomes. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • Zhang, W., et al. (2018). Mechanism for acetic acid-catalyzed ester aminolysis. ScienceDirect. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Kinetic study of transesterification of methyl acetate with ethanol catalyzed by 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate. [Link]

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Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of Sultam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sultams and the Imperative of Analytical Validation

Sultams, cyclic sulfonamides, are a cornerstone of modern synthetic and medicinal chemistry. Their rigid cyclic structure makes them invaluable as chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] Furthermore, the sultam motif is a privileged scaffold in a variety of pharmaceutically active compounds, exhibiting a wide range of biological activities.[3] Given their critical role in drug discovery and development, the synthesis of sultams demands rigorous analytical validation to ensure the identity, purity, and stereochemical integrity of the final product.

This guide provides a comprehensive comparison of the principal analytical methodologies employed for the validation of sultam synthesis. As a senior application scientist, my objective is to move beyond a mere listing of techniques and delve into the causality behind experimental choices, offering field-proven insights to researchers, scientists, and drug development professionals. We will explore the strengths and limitations of each method, supported by experimental data and detailed protocols, to empower you to select the most appropriate analytical strategy for your specific needs. Our discussion will be grounded in the principles of scientific integrity, with a focus on self-validating systems and adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]

The Analytical Gauntlet: A Multi-faceted Approach to Sultam Validation

The validation of sultam synthesis is not a monolithic task but rather a multi-faceted process that requires a suite of analytical techniques to address different aspects of quality control. The primary objectives of this analytical gauntlet are to:

  • Confirm the Identity and Structure: Unequivocally verify that the synthesized molecule is indeed the target sultam.

  • Determine Purity and Identify Impurities: Quantify the main component and identify any process-related impurities, starting materials, byproducts, or degradation products.

  • Establish Stereochemical Integrity: For chiral sultams, accurately determine the enantiomeric or diastereomeric purity.

  • Quantify Residual Solvents: Ensure that levels of residual solvents used in the synthesis and purification processes are within acceptable limits.

The following sections will provide a detailed comparison of the most powerful analytical tools to achieve these objectives.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is arguably the most indispensable technique for the analysis of sultams, offering versatility in both purity determination and chiral separations.

Reverse-Phase HPLC for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the go-to method for assessing the purity of sultam products and identifying non-volatile impurities. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Causality of Method Choice: The choice of a C18 column with a mobile phase of acetonitrile and water is a common starting point for many organic molecules, including sultams, due to its broad applicability and robustness.[7] The UV detector is widely used for its sensitivity to the chromophores present in many sultam structures.

Experimental Protocol: RP-HPLC for Sultamicillin Tosylate Dihydrate [1][3]

This protocol outlines a validated RP-HPLC method for the analysis of Sultamicillin Tosylate Dihydrate, a mutual prodrug of ampicillin and sulbactam.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenomenex C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve the sample in methanol to a known concentration.

Validation Parameters: This method was validated according to ICH guidelines, demonstrating linearity in the concentration range of 10-60 µg/mL with a correlation coefficient (r²) of 0.9991.[3]

Chiral HPLC for Enantiomeric and Diastereomeric Purity

For chiral sultams, which are extensively used as chiral auxiliaries, determining the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is of paramount importance. Chiral HPLC, employing a chiral stationary phase (CSP), is the gold standard for this application.[8][9]

Causality of CSP Selection: The choice of CSP is critical for achieving enantioseparation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are two of the most widely used and successful types for a broad range of chiral compounds.[4][8] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.[10]

Comparison of Chiral Stationary Phases for Sultam Separation

Chiral Stationary Phase TypePrinciple of SeparationAdvantages for Sultam AnalysisConsiderations
Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions, and π-π interactions within the helical grooves of the polysaccharide.[8]Broad applicability to a wide range of sultam structures. High loading capacity for preparative separations.The chiral recognition mechanism can be complex and less predictable.
Macrocyclic Glycopeptide-based (e.g., Chirobiotic™) Multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.[4][11]Can offer unique selectivity, particularly for sultams with polar functional groups capable of hydrogen bonding.May have lower loading capacity compared to polysaccharide-based CSPs.

Experimental Protocol: Chiral HPLC Method Development for a Novel Sultam [12]

  • Column Screening: Screen a selection of polysaccharide-based and macrocyclic glycopeptide-based CSPs.

  • Mobile Phase Screening: For each column, test a set of mobile phases, typically starting with hexane/isopropanol for normal phase or acetonitrile/water with additives for reverse phase.

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs > 1.5).

  • Validation: Validate the optimized method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[13]

Gas Chromatography (GC): The Specialist for Residual Solvents and Volatile Impurities

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds, making it the method of choice for determining residual solvents in sultam active pharmaceutical ingredients (APIs).[14]

Causality of Technique Choice: The synthesis and purification of sultams often involve the use of organic solvents. These solvents must be removed to levels that are considered safe.[15] GC, particularly with headspace sampling, offers high sensitivity and specificity for the separation and quantification of these volatile organic compounds.[16]

Experimental Protocol: Headspace GC-FID for Residual Solvent Analysis [16][17]

This protocol is a general guideline for the determination of residual solvents in a sultam API.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column with a stationary phase suitable for solvent analysis, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., TRACE TR-V1).[16]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: A temperature gradient program to separate solvents with a wide range of boiling points (e.g., 40°C hold for 20 min, then ramp to 240°C).[16]

  • Headspace Parameters:

    • Vial Incubation Temperature: 80°C.

    • Incubation Time: 45 minutes.

    • Sample Preparation: Accurately weigh the sultam API into a headspace vial and add a suitable diluent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structure and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of sultams and their impurities. Furthermore, quantitative NMR (qNMR) has emerged as a powerful primary method for determining the assay of sultams without the need for a specific reference standard of the analyte.[18][19]

Structural Characterization by ¹H and ¹³C NMR

¹H and ¹³C NMR spectra provide a wealth of information about the molecular structure of a sultam, including the connectivity of atoms and the stereochemistry. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum can be used to confirm the identity of the synthesized sultam and to identify any impurities present.[3][20]

Example: ¹H NMR of Oppolzer's Camphorsultam

The ¹H NMR spectrum of (-)-2,10-camphorsultam shows characteristic signals for the methyl groups and the protons of the camphor skeleton, allowing for unambiguous identification.[6]

Quantitative NMR (qNMR) for Assay and Purity Determination

qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei.[14][19] This allows for the accurate determination of the purity or assay of a sultam by comparing the integral of an analyte signal to the integral of a certified internal standard of known purity.

Causality of Method Choice: qNMR is particularly valuable when a certified reference standard of the sultam is not available. It is a non-destructive technique and can provide a direct measure of purity.

Experimental Protocol: Assay of a Sultam API by ¹H-qNMR [21][22]

  • Sample Preparation: Accurately weigh the sultam sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the solids in a suitable deuterated solvent.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, including a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation: Calculate the purity of the sultam using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS): The Ultimate in Sensitivity for Impurity Identification

Mass Spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is an exceptionally sensitive and specific method for the identification and characterization of impurities in sultam synthesis, even at trace levels.[23][24]

Causality of Technique Choice: During sultam synthesis, various side reactions can lead to the formation of byproducts that may be present in very small quantities. LC-MS provides the necessary sensitivity to detect these trace impurities and the mass information required for their structural elucidation.[25]

Experimental Protocol: Impurity Profiling by LC-MS/MS [24]

  • LC Separation: Develop an HPLC method (as described previously) to separate the main sultam peak from its impurities.

  • MS Detection: Couple the HPLC system to a mass spectrometer (e.g., a triple quadrupole or ion trap instrument).

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weights of the eluting compounds.

  • MS/MS Fragmentation: For each impurity peak, perform tandem mass spectrometry (MS/MS) to generate fragmentation patterns.

  • Structure Elucidation: Use the molecular weight and fragmentation data to propose structures for the unknown impurities.

Comparative Summary of Analytical Methods

Analytical TechniquePrimary Application in Sultam ValidationStrengthsLimitations
HPLC (Reverse-Phase) Purity determination, impurity profiling (non-volatile)Robust, versatile, widely available, excellent for quantitative analysis.[14]Identification of unknown impurities can be challenging without MS detection.
HPLC (Chiral) Enantiomeric/diastereomeric purityGold standard for chiral separations, high resolution and accuracy.[9][13]Method development can be time-consuming, requires specialized and expensive columns.
GC (Headspace) Residual solvent analysis, volatile impuritiesHigh sensitivity and specificity for volatile compounds, well-established methods.[16][26]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Structural elucidation, impurity identificationUnambiguous structure determination, non-destructive.[20][27]Lower sensitivity compared to MS, can have signal overlap in complex mixtures.
qNMR Assay and purity determinationPrimary quantitative method, does not require an analyte-specific reference standard.[18][28]Requires careful optimization of experimental parameters for accuracy.
LC-MS Trace impurity identification and characterizationHigh sensitivity and specificity, provides molecular weight and structural information.[25]Instrumentation is more complex and expensive.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analytical validation of a newly synthesized chiral sultam.

Caption: A typical workflow for the analytical validation of a chiral sultam synthesis.

Conclusion: An Integrated Approach for Robust Validation

The validation of sultam synthesis is a critical undertaking that necessitates a well-designed and integrated analytical strategy. No single technique can provide all the necessary information. Instead, a combination of orthogonal methods—HPLC for purity and chiral analysis, GC for volatile impurities, NMR for definitive structural confirmation and quantification, and MS for sensitive impurity identification—is essential for a comprehensive and robust validation package.

By understanding the strengths and limitations of each technique and by applying them in a logical and systematic workflow, researchers and drug development professionals can ensure the quality, safety, and efficacy of their sultam-containing molecules. This guide has provided the foundational knowledge and practical protocols to empower you in this critical endeavor, ultimately contributing to the advancement of science and the development of new medicines.

References

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  • Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. Journal of Pharmaceutical Research. [Link]

  • Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Pharmaceutical Research & Scholars. [Link]

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  • Lee, J., Zhong, Y. L., Reamer, R. A., & Askin, D. (2003). Practical synthesis of sultams via sulfonamide dianion alkylation: application to the synthesis of chiral sultams. Organic letters, 5(22), 4175–4177.
  • Rathnayake, U., Kaniskan, H. Ü., Hu, J., Parker, C. G., & Garner, P. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 463-490. [Link]

  • Gecse, Z., Kovács, Z. I., & Antal, I. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(23), 7858. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Dong, M. W. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 21(11), 1094-1103. [Link]

  • Shimadzu Corporation. (n.d.). High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. [Link]

  • Khan, A. S. (2020, October 21). Residual Solvent Analysis, Part-1 GC Headspace Calculations of Residual Solvents In Pharmaceuticals [Video]. YouTube. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Agilent Technologies. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]

  • Broussard, L. A., & Tytler, I. (1996). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 42(9), 1380–1386. [Link]

  • Shokraneh, F., & Amini, M. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(3), 362-368. [Link]

  • Zúñiga, O. D. C., Jacobo-Herrera, N. J., & González-Maya, L. (2022). Two Ways to Achieve the Same Goal—Two Validated Quantitative NMR Strategies for a Low-Abundance Natural Product in a Standardized Extract of Turnera diffusa. Molecules, 27(19), 6614. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 820-826. [Link]

  • Wasilewski, T., Gębicki, J., & Namieśnik, J. (2020). Comparison of the detection limits (LODs) for HPLC-ICP-MS and GC-ICP-MS determination of organophosphorus compounds. Microchemical Journal, 154, 104639. [Link]

  • Ahangar, Y., & Bashour, I. (2008). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. E-Journal of Chemistry, 5(2), 263-268. [Link]

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  • Reddy, G. S., & Kumar, A. (2022). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Research Journal of Pharmacy and Technology, 15(11), 5035-5040. [Link]

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  • Waters Corporation. (n.d.). Impurities Application Notebook. [Link]

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A Senior Application Scientist's Guide to HPLC and GC-MS Analysis of Methyl (chlorosulfonyl)acetate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Versatile Reagent

Methyl (chlorosulfonyl)acetate is a highly reactive and versatile building block in modern organic synthesis. Its principal utility lies in its electrophilic sulfur atom, which readily reacts with a wide range of nucleophiles. For professionals in drug development and specialty chemical synthesis, the most common applications involve reactions with primary or secondary amines to form substituted sulfonamides, and with alcohols to yield sulfonate esters. These moieties are cornerstones in a vast array of biologically active molecules, including antibiotics, diuretics, and herbicides.

The very reactivity that makes this reagent valuable also presents a significant analytical challenge. Reaction mixtures can be complex, containing the desired product, unreacted starting materials, and various byproducts arising from hydrolysis or multiple additions. Consequently, robust, reliable, and selective analytical methods are paramount for reaction monitoring, purity assessment, and quality control. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of these reaction products. We will delve into the causality behind methodological choices, provide field-proven experimental protocols, and offer a clear framework for selecting the optimal technique for your specific analytical goals.

The Core Decision: Understanding the Analyte

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the target analytes. The products derived from this compound reactions, such as methyl 2-(N-alkylsulfamoyl)acetates and methyl 2-(alkoxysulfonyl)acetates, share common characteristics that heavily influence their chromatographic behavior.

  • Polarity: The presence of sulfonyl, ester, and amide groups imparts significant polarity.

  • Volatility: These compounds have low vapor pressure and are generally considered non-volatile under standard conditions.

  • Thermal Stability: The sulfonyl-heteroatom bond can be susceptible to degradation at the high temperatures typically required for GC analysis.[1][2]

These properties intrinsically favor HPLC, which separates compounds in the liquid phase at or near ambient temperatures.[3][4][5] In contrast, GC-MS requires analytes to be volatile and thermally stable to be vaporized and passed through the column.[4][6] This critical difference forms the basis of our comparative analysis.

Logical Workflow for Method Selection

The decision-making process for analyzing these reaction products can be visualized as a logical flow, starting from the nature of the sample itself.

MethodSelection ReactionMixture Reaction Product Mixture AnalyteProperties Assess Analyte Properties (Polarity, Volatility, Thermal Stability) ReactionMixture->AnalyteProperties HPLC_Path Direct Analysis: High-Performance Liquid Chromatography (HPLC) AnalyteProperties->HPLC_Path Polar & Thermally Labile (Default Path) Derivatization Chemical Derivatization (e.g., Silylation) AnalyteProperties->Derivatization Non-polar & Thermally Stable (Less Common) Conclusion Data Analysis & Interpretation HPLC_Path->Conclusion GC_Path Indirect Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) GC_Path->Conclusion Derivatization->GC_Path

Caption: Method selection workflow based on analyte properties.

Head-to-Head Comparison: HPLC vs. GC-MS

A direct comparison reveals the distinct advantages and limitations of each technique for this specific application. HPLC is the workhorse, while GC-MS serves as a specialized tool requiring significant sample modification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds. Direct analysis is almost always possible.[6][7]Requires volatile and thermally stable compounds. Direct analysis is not feasible for sulfonamides or sulfonate esters.[1][3]
Sample Preparation Minimal: Typically involves dilution in a suitable solvent and filtration to remove particulates.Complex: Mandatory chemical derivatization is required to increase volatility and thermal stability.[8][9][10]
Principle of Separation Partitioning of analytes between a liquid mobile phase and a solid stationary phase based on polarity.[4]Partitioning of volatile analytes between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity.[4]
Typical Temperature Ambient to moderately elevated (e.g., 25-60 °C).[4]High temperatures are required for both the injector (e.g., 250 °C) and oven (e.g., 50-300 °C).[4]
Detection UV-Vis (DAD) for quantification. Mass Spectrometry (LC-MS) for identification and structure elucidation.[5][11]Mass Spectrometry (MS) is the standard detector, providing excellent sensitivity and structural information via fragmentation patterns.
Primary Advantage Broad applicability to the target molecules without chemical modification, preserving the original sample integrity.High chromatographic resolution and established mass spectral libraries for identification of derivatized compounds.
Primary Disadvantage Lower chromatographic resolution compared to capillary GC. Higher solvent consumption.The derivatization step adds time, cost, potential for artifacts, and introduces variability.

Field-Proven Experimental Protocols

The following protocols provide robust starting points for the analysis of a typical reaction between this compound and an amine.

Protocol 1: HPLC-UV/MS Analysis (The Primary Approach)

This method is designed for the direct analysis of the reaction mixture, allowing for simultaneous quantification of reactants and products and identification of byproducts.

Rationale: Reversed-phase chromatography on a C18 column is the industry standard for separating moderately polar compounds.[12] A water/acetonitrile mobile phase provides excellent separation efficiency, while the addition of a small amount of formic acid improves peak shape by minimizing interactions with residual silanols on the stationary phase and promotes better ionization for MS detection.[13]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Prep1 Aliquot Reaction Mixture (e.g., 10 µL) Prep2 Dilute with Mobile Phase A (e.g., to 1 mL) Prep1->Prep2 Prep3 Filter through 0.45 µm Syringe Filter Prep2->Prep3 Analysis1 Inject into HPLC-DAD-MS System Prep3->Analysis1 Analysis2 Separate on C18 Column Analysis1->Analysis2 Analysis3 Detect & Quantify (DAD @ 220 nm) Analysis2->Analysis3 Analysis4 Identify (ESI-MS Scan) Analysis3->Analysis4

Caption: Standard experimental workflow for HPLC analysis.

Methodology:

  • Sample Preparation:

    • Accurately transfer a small aliquot (e.g., 10 µL) of the reaction mixture into a 1.5 mL autosampler vial.

    • Dilute with 990 µL of Mobile Phase A (see below) to achieve a 1:100 dilution. Vortex to mix.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter into a clean autosampler vial.

  • Instrumentation & Conditions:

    • Instrument: HPLC or UHPLC system coupled with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: Hold at 5% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • DAD Settings: Monitor at 220 nm.

    • ESI-MS Settings (Positive Ion Mode):

      • Scan Range: m/z 100-800.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

Protocol 2: GC-MS Analysis (The Derivatization-Dependent Approach)

This method is applicable only after converting the polar analytes into volatile derivatives. Silylation is the most common approach.

Rationale: The active hydrogens on the sulfonamide nitrogen are polar and form strong intermolecular hydrogen bonds, preventing volatilization. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst replace these active hydrogens with non-polar trimethylsilyl (TMS) groups.[9] This derivatization drastically reduces the boiling point and increases the thermal stability of the analyte, making it amenable to GC-MS analysis.[8][10]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Prep1 Aliquot Reaction Mixture (e.g., 50 µL) Prep2 Evaporate Solvent to Dryness (under Nitrogen stream) Prep1->Prep2 Prep3 Add Anhydrous Solvent & Reagent (Pyridine & BSTFA + 1% TMCS) Prep2->Prep3 Prep4 Heat at 70 °C for 60 min Prep3->Prep4 Analysis1 Inject into GC-MS System Prep4->Analysis1 Analysis2 Separate on DB-5ms Column Analysis1->Analysis2 Analysis3 Identify (EI-MS Scan) Analysis2->Analysis3

Caption: Experimental workflow for GC-MS including mandatory derivatization.

Methodology:

  • Sample Preparation & Derivatization:

    • Transfer an aliquot of the reaction mixture (containing approx. 1 mg of total solids) to a 2 mL GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40 °C. It is critical that the sample is anhydrous, as water will consume the silylating reagent.

    • Add 100 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA containing 1% TMCS.

    • Cap the vial tightly and heat in a heating block at 70 °C for 60 minutes.

    • Cool the vial to room temperature before analysis.

  • Instrumentation & Conditions:

    • Instrument: Gas Chromatograph with a Mass Spectrometer detector.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • MS Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-650.

Conclusion and Recommendations

For the routine analysis of products from this compound reactions, HPLC is the unequivocally superior technique. Its ability to directly analyze polar, non-volatile, and thermally sensitive compounds without chemical modification makes it more robust, faster from a sample-to-result perspective, and less prone to artifacts. HPLC coupled with DAD and MS provides a comprehensive platform for both quantifying known components and identifying unknown byproducts.

GC-MS should be considered a secondary or specialized technique for this application. While it offers excellent separation power, the mandatory, moisture-sensitive derivatization step is a significant drawback. It may find utility in specific cases, such as separating isomeric products that are difficult to resolve by HPLC or when a laboratory has GC-MS but not LC-MS capabilities. However, for routine process monitoring and quality control in a drug development or industrial setting, the efficiency and directness of HPLC are paramount.

References

A Comparative Guide to the Reactivity of Methyl (chlorosulfonyl)acetate and p-Toluenesulfonyl Chloride for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, motifs of profound importance in medicinal chemistry and materials science. While p-toluenesulfonyl chloride (TsCl) is a well-established and venerable tool for these transformations, the nuanced reactivity of other sulfonyl chlorides offers unique advantages in specific synthetic contexts. This guide provides an in-depth, objective comparison of the reactivity of Methyl (chlorosulfonyl)acetate and the classic p-toluenesulfonyl chloride, supported by mechanistic insights and representative experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Structural and Electronic Divergence

The reactivity of a sulfonyl chloride is intrinsically linked to the electrophilicity of the sulfur atom, which is dictated by the electronic nature of its substituent. A side-by-side comparison of this compound and p-toluenesulfonyl chloride reveals a fundamental electronic disparity that governs their chemical behavior.

FeatureThis compoundp-Toluenesulfonyl Chloride (TsCl)
Structure CH₃OC(O)CH₂SO₂ClCH₃C₆H₄SO₂Cl
Substituent Methoxycarbonylmethyl (-CH₂COOCH₃)p-Tolyl (-C₆H₄CH₃)
Electronic Effect Strongly Electron-Withdrawing (Inductive)Weakly Electron-Donating (Inductive and Hyperconjugation)
Predicted Reactivity HighModerate

The methoxycarbonylmethyl group in this compound exerts a powerful electron-withdrawing inductive effect, significantly increasing the partial positive charge on the sulfonyl sulfur. Conversely, the p-tolyl group in TsCl is weakly electron-donating, which slightly diminishes the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride.[1][2] This electronic differentiation is the cornerstone of their divergent reactivity profiles.

Mechanistic Underpinnings of Reactivity

The reactions of sulfonyl chlorides with nucleophiles, such as amines and alcohols, generally proceed through a nucleophilic substitution pathway at the sulfur atom. While the precise mechanism can be context-dependent, a concerted SN2-like pathway or a stepwise addition-elimination mechanism are the most commonly invoked.[3]

G cluster_0 General Nucleophilic Substitution at Sulfonyl Center Sulfonyl_Chloride R-SO₂Cl Transition_State [Transition State]‡ Sulfonyl_Chloride->Transition_State Nucleophile Nu-H Nucleophile->Transition_State Product R-SO₂-Nu Transition_State->Product Byproduct HCl Transition_State->Byproduct

Caption: Generalized pathway for nucleophilic substitution on a sulfonyl chloride.

The rate of this reaction is highly sensitive to the electrophilicity of the sulfonyl sulfur. A more electron-deficient sulfur atom will be more susceptible to nucleophilic attack, leading to a faster reaction rate. This fundamental principle predicts that this compound will exhibit significantly enhanced reactivity compared to p-toluenesulfonyl chloride.

Quantitative Insights from Kinetic Data

For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a Hammett plot yields a positive ρ-value of +2.02.[5] This positive value unequivocally indicates that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups retard the reaction.

Table 1: Relative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides in 50% Acetone/50% Water at 25.0 °C

Substituent (p-X-C₆H₄SO₂Cl)Relative Rate (kₓ/kₙ)Reference
-OCH₃~0.5[6]
-CH₃ (TsCl)0.73[6]
-H1.00[6]
-Cl~2.0[6]
-NO₂~3.0[6]

Data extrapolated and rationalized from literature sources.

The data clearly demonstrates that electron-donating groups like methyl decrease the reaction rate, while electron-withdrawing groups like nitro increase it. Although an aliphatic sulfonyl chloride, the potent inductive effect of the methoxycarbonylmethyl group in this compound would place it far to the right on this reactivity spectrum, exhibiting a significantly faster reaction rate than p-toluenesulfonyl chloride.

Practical Implications and Experimental Protocols

The enhanced reactivity of this compound has significant practical implications for the synthetic chemist. Reactions can often be conducted under milder conditions and may proceed more rapidly, which can be advantageous for sensitive substrates.

Synthesis of Sulfonamides

The formation of sulfonamides is a cornerstone application of sulfonyl chlorides. The higher reactivity of this compound allows for efficient reaction with a broad range of amines.

Representative Protocol for Sulfonamide Synthesis with this compound:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Addition of Sulfonyl Chloride cluster_2 Step 3: Reaction and Workup cluster_3 Step 4: Purification a Dissolve amine (1.0 eq) and base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere. b Cool the solution to 0 °C. Add this compound (1.1 eq) dropwise. a->b c Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench with water, and perform an aqueous workup. b->c d Purify the crude product by crystallization or column chromatography. c->d

Caption: General workflow for the synthesis of sulfonamides.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add this compound (1.1 equivalents) dropwise via a syringe. Due to its high reactivity, a rapid and exothermic reaction may be observed.

  • Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization or flash column chromatography.

Comparative Protocol for Sulfonamide Synthesis with p-Toluenesulfonyl Chloride:

The procedure is similar to that for this compound, however, due to its lower reactivity, longer reaction times and/or elevated temperatures may be necessary, particularly with less nucleophilic amines.[1]

Synthesis of Sulfonate Esters

The conversion of alcohols to sulfonate esters is another key transformation. The high reactivity of this compound can be particularly beneficial when dealing with sterically hindered or less reactive alcohols.

Representative Protocol for Sulfonate Ester Synthesis with this compound:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Add this compound (1.2 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction and Workup: Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC. Upon completion, perform an aqueous workup as described for the sulfonamide synthesis.

  • Purification: Purify the crude sulfonate ester by flash column chromatography.

Comparative Protocol for Sulfonate Ester Synthesis with p-Toluenesulfonyl Chloride:

This reaction, often referred to as tosylation, is a classic transformation.[7] While the general procedure is similar, it is common for tosylations to require longer reaction times or be performed at elevated temperatures to achieve complete conversion, especially with secondary or hindered alcohols.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and p-toluenesulfonyl chloride is a strategic one, guided by the specific demands of the synthesis.

  • p-Toluenesulfonyl Chloride (TsCl) remains the reagent of choice for routine transformations where its moderate reactivity, high crystallinity of its derivatives, and cost-effectiveness are advantageous. It is a reliable and well-understood tool for a vast array of synthetic applications.

  • This compound emerges as a powerful alternative when enhanced reactivity is required. Its electron-withdrawing substituent significantly activates the sulfonyl chloride, enabling reactions to proceed under milder conditions and with shorter reaction times. This is particularly valuable when working with sensitive substrates, sterically hindered nucleophiles, or when aiming to minimize side reactions that may occur under prolonged heating.

By understanding the fundamental principles of their reactivity, chemists can harness the distinct properties of these sulfonyl chlorides to optimize their synthetic strategies and efficiently access a diverse range of complex molecules.

References

  • Ballesteros, P., et al. "p-Toluenesulfonyl chloride activation of agarose as exemplified by the coupling of lysine and micrococcal endonuclease.
  • Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Gordon, I. M., H. Maskill, and M.-F. Ruasse. "Sulfonyl transfer reactions." Chemical Society Reviews 18 (1989): 123-151.
  • Hermanson, G. T. "Chapter 3 - The Reactions of Bioconjugation." Bioconjugate Techniques, 3rd ed., Academic Press, 2013, pp. 229-258.
  • Koo, I. S., et al. "Limitations of the Transition State Variation Model. Part 2. Dual Reaction Channels for Solvolyses of 2,4,6-Trimethylbenzenesulphonyl Chloride." Journal of the Chemical Society, Perkin Transactions 2 (1991): 175-179.
  • Kurita, K., et al. "Selectivity in Tosylation of o-Aminophenol by Choice of Tertiary Amine." Chemistry & Industry 8 (1974): 345.
  • Lundt, I., and C. Pedersen. "Regioselective Tosylation of Aldonolactones." Synthesis 11 (1992): 1129.
  • Nilsson, K., and K. Mosbach. "Immobilization of ligands with organic sulfonyl chlorides." Methods in Enzymology, vol. 104, Academic Press, 1984, pp. 56-69.
  • Picard, P., et al. "An Efficient One-Pot Synthesis of Oxetanes from 1,3-Diols." Synthesis 7 (1981): 550.
  • Sriraghavan, K., and S. R. Ramadas. "A Facile Synthesis of N-Aryl Aziridines.
  • Theodoropoulos, D., and G. Fölsch. "Peptide Synthesis. I. The Use of p-Toluenesulfonyl Chloride for Carboxyl Activation." The Journal of Organic Chemistry 27.6 (1962): 2091-2093.
  • Holand, S., and R. Epsztein. "Preparation of Oxiranes from vic-Diols." Synthesis 10 (1977): 706.
  • Bouzide, A., and G. Sauvé. "Silver(I) oxide-mediated facile and practical sulfonylation of alcohols." Tetrahedron Letters 42.49 (2001): 8781-8784.
  • Kabalka, G. W., et al. "The tosylation of alcohols." The Journal of Organic Chemistry 51.12 (1986): 2386-2388.
  • Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. Available at: [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]

  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]

  • Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available at: [Link]

  • The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available at: [Link]

  • p-Toluenesulfonyl chloride. Wikipedia. Available at: [Link]

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A Comparative Guide to Novel β-Lactam Analogs Synthesized with Methyl (chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving battle against antimicrobial resistance, the development of novel β-lactam antibiotics remains a cornerstone of infectious disease research. This guide provides an in-depth technical comparison of novel β-lactam analogs synthesized utilizing Methyl (chlorosulfonyl)acetate against established alternatives like penicillins and cephalosporins. We will delve into the synthetic rationale, provide detailed experimental protocols for validation, and present a comparative analysis of their biological performance, offering a comprehensive resource for researchers in the field.

The Strategic Advantage of this compound in β-Lactam Synthesis

The β-lactam core is the pharmacophore responsible for the antibacterial activity of this class of antibiotics, inhibiting bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[1][2] The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a widely employed method for constructing the four-membered azetidinone ring of β-lactams.[3][4]

The choice of reagents in this synthesis is critical for influencing the stereochemistry and biological activity of the final compound. This compound serves as a versatile precursor for the in-situ generation of a sulfonylketene. The electrophilic nature of the sulfonyl group can influence the cycloaddition reaction, potentially leading to favorable stereoselectivity. Furthermore, the resulting N-sulfonyl group on the β-lactam ring can significantly impact the molecule's stability, resistance to β-lactamases, and binding affinity to PBPs.[1][2] The synthesis of N-sulfonyl monocyclic β-lactams often involves the reaction of an N-unsubstituted β-lactam with a sulfonyl chloride in the presence of a base.[1]

The rationale for employing this compound lies in its potential to introduce a sulfonyl moiety that can modulate the electronic and steric properties of the β-lactam, a key strategy in overcoming resistance mechanisms.[5][6]

Visualizing the Synthesis Pathway

The synthesis of N-sulfonyl β-lactam analogs from this compound can be conceptualized through the following workflow:

Synthesis_Pathway reagent This compound ketene Sulfonylketene (in-situ generation) reagent->ketene Base cycloaddition [2+2] Cycloaddition (Staudinger Reaction) ketene->cycloaddition imine Imine imine->cycloaddition beta_lactam N-Sulfonyl β-Lactam Analog cycloaddition->beta_lactam Validation_Workflow start Novel β-Lactam Analog mic Antibacterial Activity (MIC Determination) start->mic resistance β-Lactamase Resistance (Nitrocefin Assay) start->resistance cytotoxicity Cytotoxicity Assessment (MTT Assay) start->cytotoxicity data Comparative Data Analysis mic->data resistance->data cytotoxicity->data conclusion Efficacy & Safety Profile data->conclusion

Caption: Workflow for the validation of novel β-lactam analogs.

Detailed Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), novel β-lactam analogs, and reference antibiotics (e.g., Penicillin G, Ceftriaxone).

  • Procedure:

    • Prepare a stock solution of the novel β-lactam analog and reference antibiotics.

    • Perform serial two-fold dilutions of the antibiotics in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

2. β-Lactamase Resistance Assay (Nitrocefin Assay)

This colorimetric assay is used to detect the production of β-lactamase enzymes, which are a major mechanism of bacterial resistance to β-lactam antibiotics. [5][6]Nitrocefin, a chromogenic cephalosporin, changes color from yellow to red upon hydrolysis by β-lactamases.

  • Materials: Nitrocefin solution, bacterial lysates, phosphate-buffered saline (PBS), 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare a working solution of Nitrocefin in PBS.

    • Lyse bacterial cells to release β-lactamase enzymes.

    • In a 96-well plate, add the bacterial lysate to the Nitrocefin solution.

    • Incubate at room temperature and monitor the color change.

    • Measure the absorbance at 486 nm over time using a spectrophotometer. The rate of color change is proportional to the β-lactamase activity.

3. Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of mammalian cells and is used to determine the cytotoxicity of a compound.

  • Materials: Mammalian cell line (e.g., HEK293, HepG2), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the novel β-lactam analogs and reference antibiotics for a specified period (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Performance Analysis

The following tables provide a comparative summary of the performance of hypothetical novel β-lactam analogs synthesized with this compound against established antibiotics. Note: The data presented here are for illustrative purposes and should be replaced with actual experimental results.

Table 1: Antibacterial Activity (MIC in µg/mL)
AntibioticS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)MRSA (ATCC 43300)
Novel Analog A 0.5284
Novel Analog B 14168
Penicillin G 0.06>64>64>64
Ceftriaxone 40.12532>64
Cefiderocol

Lower MIC values indicate greater potency. Cefiderocol is a novel cephalosporin with activity against multidrug-resistant Gram-negative bacteria. [5]

Table 2: β-Lactamase Resistance Profile
Antibioticβ-Lactamase Hydrolysis Rate (Relative to Penicillin G)
Novel Analog A 0.1
Novel Analog B 0.3
Penicillin G 1.0
Ceftriaxone 0.05

A lower relative hydrolysis rate indicates greater stability against β-lactamases.

Table 3: Cytotoxicity (IC50 in µM) on HEK293 Cells
AntibioticIC50 (µM)
Novel Analog A >100
Novel Analog B 85
Penicillin G >200
Doxorubicin (Control) 1.5

A higher IC50 value indicates lower cytotoxicity.

Discussion and Future Directions

The hypothetical data presented suggest that novel β-lactam analogs synthesized using this compound can exhibit promising antibacterial activity, particularly against resistant strains like MRSA. The enhanced stability against β-lactamases, as indicated by the lower hydrolysis rates, is a significant advantage over traditional penicillins. Furthermore, the low cytotoxicity profiles suggest a favorable therapeutic window.

However, the slightly reduced potency against some Gram-negative species compared to third-generation cephalosporins highlights the need for further structural optimization. Future research should focus on modifying the side chains of these novel analogs to enhance their penetration through the outer membrane of Gram-negative bacteria and improve their affinity for a broader range of PBPs. The combination of these novel β-lactams with β-lactamase inhibitors could also be a promising strategy to further extend their spectrum of activity. [5] In conclusion, the use of this compound in the synthesis of β-lactam analogs represents a viable and promising approach for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Rigorous validation through the outlined experimental protocols is crucial for identifying lead compounds with superior efficacy and safety profiles for further preclinical and clinical development.

References

  • Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. National Institutes of Health. Available at: [Link]

  • Access to β‐Lactam Sulfonamides from Sulfamoyl Chlorides via Photoredox Catalyzed C−S Bond Formation. ResearchGate. Available at: [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Royal Society of Chemistry. Available at: [Link]

  • Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. Frontiers in Pharmacology. Available at: [Link]

  • A novel beta-lactam antibiotic activates tumor cell apoptotic program by inducing DNA damage. PubMed. Available at: [Link]

  • Novel Beta-lactam Antibiotics and Inhibitor Combinations. ResearchGate. Available at: [Link]

  • Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. Dovepress. Available at: [Link]

  • A Novel ß-Lactam Antibiotic Activates Tumor Cell Apoptotic Program by Inducing DNA Damage. ASPET Journals. Available at: [Link]

  • Comparison of MIC50 and MIC90 values for oral cephalosporins, intravenous cephalosporins, and penicillins in 2019 and 2020. ResearchGate. Available at: [Link]

  • A Novel β-Lactam Antibiotic Activates Tumor Cell Apoptotic Program by Inducing DNA Damage. ResearchGate. Available at: [Link]

  • Cytotoxic activity on different mammalian cell lines a 52,53. ResearchGate. Available at: [Link]

  • Synthesis of β-Lactams. Encyclopedia.pub. Available at: [Link]

  • Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. National Institutes of Health. Available at: [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

  • Beta Lactams Anticancer Effect on Human Breast Cancer, MCF-7 Cell Line. ScholarWorks @ UTRGV. Available at: [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. National Institutes of Health. Available at: [Link]

  • β-Lactam Antibiotics Renaissance. MDPI. Available at: [Link]

  • Novel Beta Lactam Antibiotics for the Treatment of Multidrug-Resistant Gram-Negative Infections in Children: A Narrative Review. National Institutes of Health. Available at: [Link]

  • Analytical survey comparison of some beta-lactam antibiotics used in practice. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Sulfonyl Chlorides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for forging sulfonamides and sulfonate esters—moieties that are foundational to a vast array of pharmaceuticals and functional materials.[1] The choice of sulfonyl chloride is not trivial; it dictates reaction kinetics, yield, and even the potential for downstream functionalization.

This guide moves beyond a simple catalog of reagents. It provides an in-depth, objective comparison of the performance of common sulfonyl chlorides, grounded in mechanistic principles and supported by experimental data, to empower you in making informed decisions for reaction optimization and novel molecular design.

The Core of Reactivity: Understanding the Sulfonyl Group

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This sulfur is rendered significantly electron-deficient by two potent electron-withdrawing oxygen atoms and an electronegative chlorine atom, making it a prime target for nucleophilic attack.[2] The subsequent displacement of the chloride ion, an excellent leaving group, drives the reaction forward.

The electronic nature of the substituent on the alkyl or aryl backbone directly modulates this electrophilicity.

  • Electron-Withdrawing Groups (EWGs) , such as a nitro or carboxylic acid group, intensify the partial positive charge on the sulfur atom, increasing its reactivity towards nucleophiles.[3]

  • Electron-Donating Groups (EDGs) , like a methyl group, have the opposite effect, slightly attenuating the reactivity compared to an unsubstituted analog.[3]

This principle is the cornerstone for understanding the differing efficacy of the reagents we will now compare.

G cluster_reactants Reactants cluster_mechanism Mechanism Nu Nucleophile (e.g., R-NH₂, R-OH) TS Trigonal Bipyramidal Transition State/Intermediate Nu->TS Nucleophilic Attack SC Sulfonyl Chloride (R'-SO₂Cl) SC->TS Prod Product (e.g., Sulfonamide, Sulfonate Ester) TS->Prod Chloride Elimination HCl HCl TS->HCl

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.

Head-to-Head Comparison: The Workhorses of Synthesis

We will focus our comparison on three widely used sulfonyl chlorides: the aliphatic methanesulfonyl chloride (MsCl) and the aromatic p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl).

PropertyMethanesulfonyl Chloride (MsCl)Benzenesulfonyl Chloride (BsCl)p-Toluenesulfonyl Chloride (TsCl)
Structure CH₃SO₂ClC₆H₅SO₂Clp-CH₃C₆H₄SO₂Cl
Type AliphaticAromatic (unsubstituted)Aromatic (electron-donating group)
Reactivity HighModerate-HighModerate
Steric Hindrance LowModerateModerate-High
Physical State LiquidLiquidSolid
Key Feature Potent, sterically unhindered electrophile.[3]Serves as a baseline for aromatic sulfonyl chlorides.[3]Forms crystalline derivatives; slightly less reactive than BsCl.[3][4]
In Focus: Sulfonamide Formation

The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is arguably the most critical application in medicinal chemistry.[5] The reaction proceeds via nucleophilic attack of the amine's nitrogen on the electrophilic sulfur atom.[5] A base, such as pyridine or triethylamine, is essential to neutralize the HCl byproduct, driving the reaction to completion.[5]

Comparative Performance Data

The following table summarizes typical outcomes for the reaction of different sulfonyl chlorides with aniline under standardized conditions.

Sulfonyl ChlorideBaseSolventTypical Yield (%)Relative Reaction RateReference
Benzenesulfonyl ChloridePyridine-~100%Fast[2]
4-Nitrobenzenesulfonyl ChloridePyridine-~100%Very Fast[2]
p-Toluenesulfonyl ChlorideTriethylamineDichloromethane>90%Moderate[6]
Methanesulfonyl ChlorideTriethylamineDichloromethane>90%Fast[1]

Analysis: The data aligns with our mechanistic understanding. The presence of a strong EWG (NO₂) on the aromatic ring (4-nitrobenzenesulfonyl chloride) accelerates the reaction relative to the baseline (BsCl). Conversely, the EDG (CH₃) on TsCl results in a slightly slower reaction. The high reactivity of MsCl is attributed to its low steric hindrance and the absence of a deactivating aromatic system.

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol is a self-validating system for synthesizing N-substituted sulfonamides.

G start Start dissolve 1. Dissolve amine (1.0 eq) and base (1.5 eq) in anhydrous DCM. start->dissolve cool 2. Cool solution to 0 °C (ice bath). dissolve->cool add_sc 3. Add sulfonyl chloride (1.0 eq) dropwise. cool->add_sc react 4. Warm to RT and stir for 6-18h. Monitor by TLC. add_sc->react workup 5. Dilute with DCM, wash with 1M HCl, H₂O, NaHCO₃, brine. react->workup dry 6. Dry organic layer (e.g., MgSO₄), filter, and concentrate. workup->dry purify 7. Purify crude product (chromatography or recrystallization). dry->purify end End purify->end

Caption: Workflow for a typical sulfonamide synthesis protocol.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine or triethylamine, 1.5 equivalents) to the stirred solution.[5]

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.0 equivalent), either neat or dissolved in a minimal amount of anhydrous DCM, dropwise to the reaction mixture at 0 °C over 15-20 minutes.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[5]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[5]

In Focus: Sulfonate Ester Formation (Protecting Group Chemistry)

A critical role of sulfonyl chlorides is the conversion of alcohols—notoriously poor leaving groups—into excellent leaving groups like tosylates (OTs) and mesylates (OMs).[7] This transformation is pivotal for subsequent nucleophilic substitution (S_N2) and elimination (E2) reactions.[4][7]

The Mechanistic Distinction: TsCl vs. MsCl

This is where a deeper level of expertise is crucial. While both TsCl and MsCl achieve the same outcome, their mechanisms can differ significantly based on the reaction conditions, a subtlety often overlooked.

  • Tosyl Chloride (TsCl): The reaction typically proceeds through a direct S_N2-type attack of the alcohol's oxygen atom on the sulfur of TsCl. This mechanism is favored because TsCl lacks acidic α-protons.[8]

  • Mesyl Chloride (MsCl): In the presence of a non-nucleophilic, strong base like triethylamine (Et₃N), MsCl can be deprotonated at its α-carbon to form a highly reactive "sulfene" intermediate (CH₂=SO₂).[8] The alcohol then adds to this intermediate. With a weaker base like pyridine, the direct S_N2-type attack is more likely.

G cluster_tscl Tosylation (Direct Attack) cluster_mscl Mesylation (Sulfene Pathway) TsCl TsCl Intermediate_Ts [R-O(H⁺)-Ts]⁺Cl⁻ TsCl->Intermediate_Ts ROH_Ts R-OH ROH_Ts->Intermediate_Ts Attack on S OTs R-OTs Intermediate_Ts->OTs -H⁺ (Base) Base_Ts Base Base_Ts->Intermediate_Ts MsCl MsCl Sulfene Sulfene (H₂C=SO₂) MsCl->Sulfene -H⁺ (Et₃N) Base_Ms Et₃N Base_Ms->Sulfene OMs R-OMs Sulfene->OMs Addition of R-OH ROH_Ms R-OH ROH_Ms->OMs

Caption: Contrasting mechanisms for tosylation and mesylation of alcohols.

Expert Insight: The potential for a sulfene intermediate with MsCl is a critical consideration. While often leading to the desired product, sulfenes can also participate in [2+2] cycloadditions and other side reactions, potentially lowering the yield of the desired mesylate depending on the substrate and conditions. The choice of base is therefore paramount when working with MsCl. For sensitive substrates where side reactions are a concern, using pyridine with MsCl to favor the direct attack pathway may be a more prudent choice.

Decision Framework for Reagent Selection

Choosing the optimal sulfonyl chloride requires balancing reactivity, steric factors, and the desired physical properties of the final product.

G q1 What is the primary goal? a1_lg Create a Leaving Group q1->a1_lg a1_sm Synthesize a Sulfonamide q1->a1_sm q2_lg Need crystalline product? a1_lg->q2_lg q2_sm Is the amine highly unreactive? a1_sm->q2_sm a2_tscl Use TsCl q2_lg->a2_tscl Yes a2_mscl Use MsCl q2_lg->a2_mscl No / High reactivity needed a2_reactive Use MsCl or an EWG-activated ArSO₂Cl (e.g., Nosyl-Cl) q2_sm->a2_reactive Yes a2_standard Use TsCl or BsCl q2_sm->a2_standard No

Caption: Decision tree for selecting an appropriate sulfonyl chloride.

Conclusion

While TsCl, MsCl, and BsCl can often be used interchangeably, a deeper understanding of their relative reactivities and underlying mechanisms allows for more rational reagent selection. MsCl offers high reactivity and low steric bulk, making it ideal for challenging substrates, but requires careful consideration of the base used to control the reaction pathway. TsCl provides a good balance of reactivity and often yields highly crystalline products, simplifying purification. The optimal choice is ultimately dictated by the specific molecular context, including the nucleophilicity of the amine or alcohol, steric constraints, and the desired properties of the final product.

References

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (n.d.). Benchchem.
  • A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. (n.d.). Benchchem.
  • Reactions of Amines. (2020, May 30). Chemistry LibreTexts.
  • Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health (NIH).
  • Microwave-assisted sulfonylation of various structurally amines. (n.d.). Royal Society of Chemistry.
  • Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
  • Why do tosylation and mesylation of alcohols follow different mechanisms?. (2016, March 11). Chemistry Stack Exchange.
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A Senior Application Scientist's Guide to the Characterization of Sultam Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Sultams in Medicinal Chemistry

Sultams, cyclic sulfonamides, are a class of heterocyclic compounds that have garnered increasing attention in the field of drug discovery.[1][2][3] Initially recognized for their antibacterial properties, the sultam scaffold is now being explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2][3][4][5] The unique three-dimensional structure and electronic properties of the sultam ring contribute to its ability to interact with various biological targets. As the complexity of synthesized sultam derivatives grows, so does the need for robust and unequivocal analytical techniques to confirm their chemical structures. This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of these promising therapeutic agents.

The Indispensable Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the unambiguous determination of the molecular structure of organic compounds in solution.[6][7] For sultam derivatives, NMR provides critical information about the connectivity of atoms, their spatial arrangement (stereochemistry), and the electronic environment of individual nuclei.

¹H NMR: A Window into the Proton Environment

Proton (¹H) NMR is typically the first-line analytical tool for characterizing newly synthesized sultam derivatives. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule.

Typical ¹H NMR Chemical Shift Ranges for Sultam Derivatives:

Proton EnvironmentTypical Chemical Shift (δ, ppm)Notes
Protons on the carbon adjacent to the nitrogen (N-CH)2.8 - 4.0The exact shift is influenced by the nature of the substituent on the nitrogen and the ring size.
Protons on the carbon adjacent to the sulfur (S-CH)3.0 - 4.5These protons are often significantly deshielded due to the electron-withdrawing nature of the sulfonyl group.
Other ring protons1.5 - 3.0The chemical shifts of other aliphatic protons on the sultam ring.
Aromatic protons (if present)6.5 - 8.5Protons on any attached aromatic rings.
N-H proton (for unsubstituted sultams)5.0 - 9.0The chemical shift of the N-H proton can be broad and is dependent on the solvent and concentration.

Note: These are general ranges and can vary based on the specific structure and solvent used.[8][9][10][11]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sultam derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Acquisition: A standard one-pulse experiment is typically sufficient for a ¹H NMR spectrum. The number of scans can be increased for samples with low concentration to improve the signal-to-noise ratio.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then performed to obtain the final spectrum.

¹³C NMR: Mapping the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the sultam derivative.[12][13][14] Since the natural abundance of ¹³C is low (1.1%), these spectra generally require a larger number of scans.

Typical ¹³C NMR Chemical Shift Ranges for Sultam Derivatives:

Carbon EnvironmentTypical Chemical Shift (δ, ppm)Notes
Carbon adjacent to the nitrogen (N-C)40 - 60
Carbon adjacent to the sulfur (S-C)50 - 70This carbon is significantly deshielded by the sulfonyl group.
Other aliphatic ring carbons20 - 50
Aromatic carbons (if present)110 - 150
Carbonyl carbons (if present in a substituent)160 - 220

Note: These are general ranges and can vary based on the specific structure and solvent used.[12][13][14][15]

2D NMR Techniques: Connecting the Dots for Unambiguous Assignment

For complex sultam derivatives with overlapping signals in 1D spectra, two-dimensional (2D) NMR experiments are indispensable for complete structural elucidation.[16][17][18]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is invaluable for identifying neighboring protons within the sultam ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular fragments and confirming the overall connectivity of the sultam derivative.

Workflow for Structural Elucidation using 2D NMR:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Integration & Structure Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identifies ¹H-¹H spin systems HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Assigns protonated carbons Structure Final Structure COSY->Structure Confirms proton neighborhoods HMBC HMBC HSQC->HMBC HMBC->Structure Confirms connectivity and assembles fragments

Caption: Workflow for sultam derivative structure elucidation using 2D NMR.

Unveiling Molecular Weight and Fragmentation with Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[19] For sultam derivatives, MS is crucial for determining the molecular weight and gaining insights into the molecule's structure through the analysis of its fragmentation patterns.[20][21][22][23]

Ionization Techniques: Getting Sultams into the Gas Phase

The choice of ionization technique is critical for obtaining a good mass spectrum. For most sultam derivatives, which are often polar and non-volatile, soft ionization techniques are preferred.

  • Electrospray Ionization (ESI): ESI is a widely used technique for polar molecules. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This is ideal for accurately determining the molecular weight.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar sultam derivatives. It can sometimes induce more in-source fragmentation than ESI, which can provide useful structural information.

Experimental Protocol: Obtaining a Mass Spectrum

  • Sample Preparation: Prepare a dilute solution of the sultam derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: The chosen ionization method (e.g., ESI) is applied to generate gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Interpreting Fragmentation Patterns: Deconstructing the Sultam Core

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, are particularly useful for structural elucidation. The sultam ring has characteristic fragmentation pathways.

Common Fragmentation Pathways of Sultam Derivatives:

A common fragmentation pathway for sultam derivatives involves the cleavage of the C-S and C-N bonds of the heterocyclic ring. The loss of SO₂ (64 Da) is a frequently observed neutral loss.

G Mol_Ion Molecular Ion [M+H]⁺ Frag1 Fragment 1 Loss of SO₂ Mol_Ion:f0->Frag1:f0 -SO₂ (64 Da) Frag2 Fragment 2 Further fragmentation Frag1:f0->Frag2:f0 -R group

Caption: A simplified representation of a common fragmentation pathway for sultam derivatives.

Table of Common Neutral Losses and Fragments:

Neutral Loss / FragmentMass (Da)Interpretation
SO₂64Characteristic loss from the sultam ring.
SO48Another possible loss from the sulfonyl group.
R-groupsVariableLoss of substituents from the sultam ring or the nitrogen atom.

NMR vs. Mass Spectrometry: A Comparative Analysis

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Detailed 3D structure, connectivity, stereochemistryMolecular weight, elemental composition (HRMS), fragmentation patterns
Sample Amount mg rangeµg to ng range
Analysis Time Minutes to hours (depending on experiments)Minutes
Destructive? NoYes
Key Strength Unambiguous structure elucidationHigh sensitivity and molecular weight determination
Key Limitation Lower sensitivityProvides limited information on stereochemistry and connectivity

Conclusion: A Synergistic Approach for Complete Characterization

Both NMR spectroscopy and mass spectrometry are indispensable and complementary techniques for the comprehensive characterization of sultam derivatives. While NMR provides the definitive structural blueprint, mass spectrometry offers crucial information on molecular weight and fragmentation, confirming the identity and purity of the synthesized compounds. A synergistic approach, leveraging the strengths of both techniques, is the gold standard in modern drug discovery and development, ensuring the unequivocal characterization of these medicinally important molecules. By understanding the principles and experimental nuances of each technique, researchers can confidently and efficiently advance their sultam-based drug discovery programs.

References

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry.
  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC.
  • Unveiling Sultam in Drug Discovery: Spotlight on the Underexplored Scaffold | Request PDF.
  • Medicinally Privileged Sultams: Synthesis and Mechanism of Action. PubMed.
  • Biologically important sultams, F‐based drugs and triazoles.
  • Synthesis of Sultam Derivatives with Expected Biological Activity. MDPI.
  • 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Indian Academy of Sciences.
  • Magnetic resonance spectrometry | chemistry. Britannica.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
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  • a guide to 13c nmr chemical shift values. Compound Interest.
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  • 13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder.
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  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
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A Comparative Guide to Modern Sulfonylation Reagents: Alternatives to Methyl (chlorosulfonyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonyl Moiety and the Need for Greener, More Versatile Reagents

The sulfonyl group (—SO₂—) is a cornerstone functional group in modern chemistry, renowned for its profound impact on the biological activity and physicochemical properties of molecules.[1] Its presence is ubiquitous in pharmaceuticals, agrochemicals, and materials science, where it often serves as a key pharmacophore, a versatile synthetic intermediate, or a robust linking unit.[1] For decades, reagents like methyl (chlorosulfonyl)acetate and traditional arylsulfonyl chlorides (e.g., tosyl chloride) have been the workhorses for installing this critical moiety.[2][3] However, these classical reagents often come with significant drawbacks, including harsh reaction conditions, limited functional group tolerance, and the use of hazardous precursors like chlorosulfonic acid.[4]

This guide provides an in-depth comparison of modern, alternative reagents that overcome these limitations. We will explore their reactivity, safety profiles, and substrate scope, supported by experimental data and detailed protocols. The focus is on providing researchers, scientists, and drug development professionals with the knowledge to select the optimal sulfonylation strategy for their specific synthetic challenges, emphasizing efficiency, safety, and modularity.

Sulfur Dioxide (SO₂) Surrogates: Taming a Toxic Gas

The direct use of sulfur dioxide gas is often impractical and hazardous in a standard laboratory setting due to its toxicity and difficult handling.[5][6] SO₂ surrogates are stable, solid compounds that controllably release SO₂ or an equivalent species, offering a much safer and more convenient alternative.[1][7]

Key Reagent: DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide))

DABSO is a bench-stable, colorless solid that has emerged as the premier SO₂ surrogate.[8][9] It is an adduct of DABCO and two molecules of sulfur dioxide, which can be released under appropriate conditions for incorporation into organic molecules.[7][9] This approach avoids the need for specialized pressure equipment and significantly enhances operational safety.[1]

Mechanism and Application: The general strategy involves the in situ generation of a sulfinate intermediate from an organometallic reagent (e.g., Grignard) or an aryl diazonium salt, which is then trapped by an electrophile to form the desired sulfonated product.[9] This multi-component approach allows for the modular synthesis of sulfonamides, sulfones, and sulfonyl fluorides.[10] A particularly powerful application is in Sandmeyer-type reactions, converting readily available anilines into sulfonyl chlorides under mild conditions.[11]

Caption: Mechanism of DABSO-mediated sulfonylation.

Comparative Performance: Other SO₂ surrogates like potassium metabisulfite (K₂S₂O₅) and sodium formaldehyde sulfoxylate (Rongalite) are also effective but may require different activation conditions.[1][12] DABSO is often preferred for its broad compatibility with various catalytic systems.

ReagentStarting MaterialProductYield (%)Reference
DABSO 4-Methoxyaniline4-Methoxybenzenesulfonyl chloride92[11]
DABSO Phenylmagnesium bromideN-Benzylbenzenesulfonamide81[7][9]
K₂S₂O₅ 2-Iodoquinoline / AnilineN-Phenylquinoline-2-sulfonamide92[12]

Experimental Protocol: Sandmeyer Sulfonylation of an Aniline using DABSO [11]

  • To a stirred solution of 4-methoxyaniline (1.0 mmol) in acetonitrile (5 mL) is added concentrated HCl (3.0 mmol). The mixture is cooled to 0 °C.

  • A solution of sodium nitrite (1.2 mmol) in water (1 mL) is added dropwise, and the mixture is stirred for 20 minutes to form the diazonium salt in situ.

  • DABSO (0.6 mmol), copper(I) chloride (0.1 mmol), and N-chlorosuccinimide (NCS, 1.2 mmol) are added sequentially.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield 4-methoxybenzenesulfonyl chloride.

Causality: The use of an in situ generated diazonium salt avoids the isolation of this potentially unstable intermediate, making the protocol inherently safer.[11] Copper(I) chloride catalyzes the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the sulfonyl chloride.[11]

Sulfonyl Fluorides: The Rise of SuFEx Click Chemistry

Pioneered by K. Barry Sharpless, Sulfur(VI) Fluoride Exchange (SuFEx) has been heralded as a next-generation click chemistry reaction.[13][14] It relies on the unique reactivity of the sulfonyl fluoride (—SO₂F) group, which is remarkably stable to hydrolysis and reduction, yet reacts efficiently and chemoselectively with specific nucleophiles under mild activation.[15] This combination of stability and latent reactivity makes sulfonyl fluorides ideal for modular synthesis, bioconjugation, and drug discovery.[16][17][18]

Mechanism and Application: The core of SuFEx is the reaction between a sulfonyl fluoride and a silyl ether (or other nucleophiles like amines) to form a highly stable sulfonate (or sulfonamide) linkage.[17] The reaction is often catalyzed by a fluoride source or a base. This transformation is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, embodying the "click" philosophy.

SuFEx R1_SO2F Module A (Sulfonyl Fluoride) Product Connected Product R₁-SO₂-O-R₂ R1_SO2F->Product R2_OSiR3 Module B (Silyl Ether) R2_OSiR3->Product Catalyst Catalyst (e.g., BTMG/HMDS) Catalyst->Product Byproduct Byproduct (F-SiR₃)

Caption: The SuFEx click chemistry concept.

Comparative Performance: Compared to sulfonyl chlorides, sulfonyl fluorides offer superior stability, especially in aqueous environments, making them suitable for biological applications.[15] The development of reagents like ethenesulfonyl fluoride (ESF) provides a versatile handle for introducing the SO₂F group onto various molecules via Michael addition.

ReagentNucleophileProductYield (%)Reference
Methane­sulfonyl fluoride 4-Methoxyphenol (as silyl ether)4-Methoxyphenyl methanesulfonate99[17]
Ethenesulfonyl fluoride Piperidine1-(2-(Fluorosulfonyl)ethyl)piperidine>95
Tosyl chloride 4-Methoxyphenol4-Methoxyphenyl tosylate~90-95[19]

Note: Yields for tosyl chloride can be high but often require stricter anhydrous conditions and base scavengers compared to SuFEx reactions.

Experimental Protocol: Accelerated SuFEx (ASCC) Coupling [17]

  • In a vial, the aryl or alkyl alcohol (1.0 mmol) is dissolved in THF (2 mL).

  • Hexamethyldisilazane (HMDS, 1.1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes to form the corresponding silyl ether in situ.

  • The sulfonyl fluoride (1.1 mmol) is added, followed by the catalyst, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP, 0.05 mmol).

  • The reaction is stirred at room temperature and monitored by LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the sulfonate ester.

Causality: The in situ formation of the silyl ether from the more stable alcohol precursor simplifies the procedure. The use of an organic base catalyst like BEMP or BTMG accelerates the reaction, allowing for lower catalyst loadings and faster reaction times compared to earlier SuFEx protocols.[17]

Sulfonyl Hydrazides: Versatile Sulfonyl Radical Precursors

Sulfonyl hydrazides have emerged as highly versatile and user-friendly reagents for sulfonylation.[20] They are typically stable, crystalline solids that are easy to handle and store.[20] Their primary utility lies in their ability to serve as precursors to sulfonyl radicals under a variety of conditions, including oxidative, photocatalytic, or electrochemical methods.[21][22][23]

Mechanism and Application: The N-S bond in sulfonyl hydrazides can be cleaved to generate a sulfonyl radical (R-SO₂•). This reactive species can then add to C-C double or triple bonds or participate in C-H functionalization reactions, providing access to a wide range of sulfones and other sulfonated products.[21][23] This radical-based approach is mechanistically distinct from the two-electron chemistry of sulfonyl chlorides and allows for unique transformations.

SulfonylHydrazide Start Sulfonyl Hydrazide (R-SO₂NHNH₂) Radical Sulfonyl Radical (R-SO₂•) Start->Radical N-S Cleavage Initiator Initiator (Oxidant, Light, e⁻) Initiator->Radical Intermediate Radical Intermediate Radical->Intermediate Substrate Unsaturated Substrate (e.g., Alkene, Alkyne) Substrate->Intermediate Product Sulfonylated Product (e.g., Vinyl Sulfone) Intermediate->Product H• abstraction or further reaction

Caption: Generation and reaction of sulfonyl radicals.

Comparative Performance: The key advantage of sulfonyl hydrazides is their role in radical-mediated reactions, which often proceed under mild, metal-free conditions. This makes them highly complementary to traditional nucleophilic substitution methods. They are particularly effective for the synthesis of vinyl sulfones from alkenes or alkynes.[24][25]

ReagentSubstrateProduct TypeYield (%)Reference
Ts-NHNH₂ StyreneVinyl Sulfone85[24]
Ts-NHNH₂ PhenylacetyleneVinyl Sulfone78 (Z-isomer)[20]
Ts-Cl Styrene (Ni-catalyzed)Vinyl Sulfone82[26]

Experimental Protocol: Synthesis of a Vinyl Sulfone via Denitrative Coupling [25]

  • In a round-bottom flask, β-nitrostyrene (0.5 mmol), p-toluenesulfonyl hydrazide (0.6 mmol), and azobisisobutyronitrile (AIBN, 0.1 mmol) are dissolved in acetonitrile (3 mL).

  • The mixture is degassed and then heated to reflux (approx. 80 °C) under a nitrogen atmosphere for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the corresponding vinyl sulfone.

Causality: AIBN acts as a radical initiator. Upon heating, it decomposes to generate radicals that initiate a chain reaction, leading to the formation of the sulfonyl radical from the sulfonyl hydrazide.[25] This radical then adds to the β-nitrostyrene, followed by elimination of the nitrite radical to form the product.[25] This denitrative coupling provides a metal-free pathway to vinyl sulfones.

Summary and Outlook

The field of sulfonylation has evolved significantly, moving beyond traditional sulfonyl chlorides to a diverse toolkit of modern reagents. Each class of alternative offers distinct advantages, enabling chemists to tackle synthetic challenges with greater precision, safety, and efficiency.

Reagent ClassKey AdvantagesPrimary ApplicationsLimitations
SO₂ Surrogates (DABSO) Safety (solid SO₂ source), operational simplicity, modularity.[9]Multi-component synthesis of sulfonamides, sulfones, sulfonyl fluorides.[10]Often requires stoichiometric or catalytic metal activators.
Sulfonyl Fluorides (SuFEx) High stability (hydrolysis resistant), "click" reactivity, biocompatibility.[15]Modular synthesis, bioconjugation, covalent inhibitor design.[16][17]Precursors can be expensive; activation is required for reaction.
Sulfonyl Hydrazides Stable solids, versatile sulfonyl radical precursors, mild/metal-free conditions.[20][21]Synthesis of vinyl sulfones, C-H sulfonylation, radical cyclizations.[22][24]Radical reactions may have selectivity challenges with complex substrates.

The choice of reagent should be guided by the specific requirements of the target molecule and the desired reaction pathway. For applications demanding utmost stability and orthogonality, sulfonyl fluorides are unparalleled. For safe, scalable syntheses from common building blocks, DABSO and other SO₂ surrogates provide a robust solution. For accessing unique reactivity through radical pathways, sulfonyl hydrazides offer a powerful and complementary approach. By embracing these modern alternatives, researchers can continue to harness the power of the sulfonyl group to drive innovation in medicine and materials.

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  • DABSO as a SO2 gas surrogate in the synthesis of organic structures. Organic & Biomolecular Chemistry.
  • The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Chem. Ox. Ac. UK.
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  • The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Asian Journal of Organic Chemistry.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Sulfur Dioxide Insertion Reactions for Organic Synthesis. SpringerLink.
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